(2-Chlorophenyl)diphenyl-methanol-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H15ClO |
|---|---|
Molecular Weight |
299.8 g/mol |
IUPAC Name |
(2-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethanol |
InChI |
InChI=1S/C19H15ClO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H/i1D,3D,4D,9D,10D |
InChI Key |
KTVAHLGKTSPDOG-MBRJKSRSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
what is (2-Chlorophenyl)diphenyl-methanol-d5
An In-depth Technical Guide to (2-Chlorophenyl)diphenyl-methanol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the deuterium-labeled form of (2-Chlorophenyl)diphenyl-methanol. Deuterated compounds are valuable tools in analytical and pharmaceutical research. The primary application of this compound is as an internal standard for quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Stable isotope labeling with deuterium (B1214612) provides a compound that is chemically almost identical to the analyte of interest but has a different mass, allowing for precise and accurate quantification by mass spectrometry.
The non-deuterated analog, (2-Chlorophenyl)diphenyl-methanol, is known to be an antifungal agent and a weak calcium channel blocker.[2][3] It is also a known impurity and synthetic intermediate of the antifungal drug Clotrimazole. This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental methodologies for this compound.
Chemical Properties and Data
A summary of the key quantitative data for this compound and its non-deuterated analog is presented below.
| Property | This compound | (2-Chlorophenyl)diphenyl-methanol |
| Molecular Formula | C₁₉H₁₀D₅ClO | C₁₉H₁₅ClO |
| Molecular Weight | ~299.81 g/mol | 294.77 g/mol [4] |
| Monoisotopic Mass | 299.1125 Da | 294.0811 Da |
| CAS Number | 1219802-30-8 | 66774-02-5[2] |
| IUPAC Name | (2-chlorophenyl)(phenyl-d5)phenylmethanol | (2-chlorophenyl)diphenylmethanol |
| Synonyms | o-Chlorophenyldiphenylmethanol-d5 | o-Chlorophenyldiphenylmethanol, 2-Chlorotritanol, Clotrimazole Impurity A |
| Melting Point | Data not readily available | 84-86 °C |
| Boiling Point | Data not readily available | Data not readily available |
| Solubility | Data not readily available | Data not readily available |
| XLogP3 | 4.7 | 4.7[5] |
| IC₅₀ | Not applicable | 1-2 μM (for sI(AHP) inhibition)[3][4] |
Applications in Research and Development
The primary utility of this compound lies in its application as an internal standard in quantitative analytical methods. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to correct for variability in sample preparation, matrix effects, and instrument response.
The non-deuterated compound, (2-Chlorophenyl)diphenyl-methanol, has been investigated for its biological activity. It is characterized as a weak calcium channel blocker and an antifungal drug that acts by blocking the function of a calcium ionophore in fungal cells.[2]
Experimental Protocols
Synthesis of (2-Chlorophenyl)diphenyl-methanol
A general method for the synthesis of the non-deuterated (2-Chlorophenyl)diphenyl-methanol involves the reaction of a Grignard reagent with a benzophenone (B1666685) derivative. A representative protocol is as follows:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (B95107) (THF). A solution of 2-chlorobromobenzene in anhydrous THF is added dropwise to initiate the formation of (2-chlorophenyl)magnesium bromide. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.
-
Reaction with Benzophenone: A solution of benzophenone in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C.
-
Quenching and Extraction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by Thin Layer Chromatography). The reaction is then carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to yield (2-Chlorophenyl)diphenyl-methanol.
Use of this compound as an Internal Standard in LC-MS/MS
The following is a representative protocol for the quantification of (2-Chlorophenyl)diphenyl-methanol in a biological matrix (e.g., plasma) using this compound as an internal standard.
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of (2-Chlorophenyl)diphenyl-methanol (the analyte) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound (the internal standard) in the same solvent at a concentration of 1 mg/mL.
-
From these stock solutions, prepare a series of calibration standards by spiking the analyte into the biological matrix of interest.
-
Prepare a working solution of the internal standard at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, quality control sample, and unknown sample, add a fixed volume (e.g., 20 µL) of the internal standard working solution.
-
Add a protein precipitating agent (e.g., 300 µL of cold acetonitrile).
-
Vortex the samples vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) as mobile phase B.
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.6 mL/min.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected onto the column.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for this type of compound.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve.
-
Visualizations
Experimental Workflow for Internal Standard Use
Caption: Workflow for using this compound in LC-MS/MS.
Simplified Signaling Pathway
Caption: Mechanism of (2-Chlorophenyl)diphenyl-methanol as a Ca²⁺ channel blocker.
References
(2-Chlorophenyl)diphenyl-methanol-d5 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of (2-Chlorophenyl)diphenyl-methanol-d5, a deuterated analog of (2-Chlorophenyl)diphenylmethanol. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analytical studies.
Chemical Structure and Properties
This compound is a synthetic, stable isotope-labeled form of (2-Chlorophenyl)diphenylmethanol where five hydrogen atoms on one of the phenyl rings have been replaced with deuterium. This isotopic substitution results in a mass shift that is readily detectable by mass spectrometry, making it an ideal internal standard.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound and its Unlabeled Analog
| Property | This compound | (2-Chlorophenyl)diphenylmethanol |
| Synonyms | (2-Chlorophenyl)diphenyl-d5-methanol, o-Chlorotriphenylmethanol-d5 | (o-Chlorophenyl)diphenylmethanol, 2-Chlorotritanol, Clotrimazole Impurity A |
| CAS Number | 1219802-30-8[1] | 66774-02-5[2][3] |
| Molecular Formula | C₁₉H₁₀D₅ClO | C₁₉H₁₅ClO |
| Molecular Weight | 299.81 g/mol | 294.77 g/mol |
| Appearance | White to off-white solid | White crystalline solid |
| Melting Point | Data not available | 84-92 °C[4] |
| Boiling Point | Data not available | 144-146 °C at 0.01 Torr[4] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol.[4] | Slightly soluble in Chloroform, DMSO, and Methanol.[4] |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[5] Its chemical properties are nearly identical to its unlabeled counterpart, allowing it to co-elute during chromatographic separation and experience similar ionization efficiency in the mass spectrometer. This co-behavior effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of the unlabeled analyte.
The unlabeled analog, (2-Chlorophenyl)diphenylmethanol, is known as an impurity of the antifungal drug Clotrimazole.[2] It has also been identified as a weak calcium channel blocker.[6] This pharmacological activity makes the deuterated standard particularly useful in pharmacokinetic and metabolic studies of Clotrimazole and other related compounds.
Experimental Protocols
The following are detailed, representative methodologies for the use of this compound as an internal standard in typical LC-MS/MS and GC-MS workflows.
LC-MS/MS Protocol for Quantification in Biological Matrices
This protocol outlines a general procedure for the quantification of an analyte in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.
Materials:
-
This compound (Internal Standard, IS)
-
Analyte of interest (unlabeled compound)
-
LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, water, formic acid)
-
Biological matrix (e.g., human plasma)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
LC column suitable for the analyte
-
Tandem mass spectrometer
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte and the IS in methanol.
-
From the stock solutions, prepare a series of working standard solutions of the analyte at various concentrations.
-
Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological matrix sample (or calibration standard/quality control sample), add 20 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold protein precipitation solvent.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject a suitable volume (e.g., 5 µL) of the prepared sample onto the LC system.
-
Perform chromatographic separation using an appropriate gradient of mobile phases.
-
Detect the analyte and IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for both the analyte and the IS should be optimized beforehand.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the IS for each sample.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
GC-MS Protocol for Quantification
This protocol describes a general method for using this compound as an internal standard in GC-MS analysis, which may require derivatization for improved volatility and chromatographic performance.
Materials:
-
This compound (Internal Standard, IS)
-
Analyte of interest (unlabeled compound)
-
GC-MS grade solvents (e.g., ethyl acetate, hexane)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
GC column suitable for the analyte
-
Gas chromatograph coupled to a mass spectrometer
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock and working solutions of the analyte and IS as described in the LC-MS/MS protocol.
-
-
Sample Preparation and Derivatization:
-
To a known volume of the sample, add a precise amount of the IS working solution.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and IS.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 50 µL of the derivatizing agent and 50 µL of ethyl acetate.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable temperature program for the GC oven to achieve good separation.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized analyte and IS.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the IS.
-
Generate a calibration curve and determine the concentration of the analyte in the samples as described in the LC-MS/MS protocol.
-
Synthesis
The synthesis of this compound can be achieved through a Grignard reaction, a common method for forming carbon-carbon bonds. A plausible synthetic route involves the reaction of a deuterated Grignard reagent with a suitable ketone.
Proposed Synthesis of this compound:
References
- 1. (2-Chlorophenyl)diphenyl-d5-methanol (phenyl-d5) [lgcstandards.com]
- 2. (2-Chlorophenyl)diphenylmethanol | LGC Standards [lgcstandards.com]
- 3. (2-Chlorophenyl)diphenylmethanol | CAS 66774-02-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. CLOTRIMAZOLE IMP. A (PHARMEUROPA): (2-CHLOROPHENYL)DIPHENYLMETHANOL CAS#: 66774-02-5 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Synthesis and Characterization of (2-Chlorophenyl)diphenyl-methanol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Chlorophenyl)diphenyl-methanol-d5, a deuterated analog of a key chemical intermediate. This document is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and analytical chemistry who require a stable isotope-labeled standard for use in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis.
Introduction
This compound is the deuterium-labeled form of (2-chlorophenyl)diphenylmethanol. The incorporation of five deuterium (B1214612) atoms onto one of the phenyl rings provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based bioanalytical assays. Such labeled compounds are crucial for accurately quantifying the non-labeled parent drug or metabolite in complex biological matrices by isotope dilution mass spectrometry.
Synthesis
The synthesis of this compound is most effectively achieved through a Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent, in this case, phenyl-d5-magnesium bromide, to a ketone, 2-chlorobenzophenone (B131818).
Synthetic Pathway
The overall synthetic scheme is presented below. The key step is the formation of the carbon-carbon bond between the deuterated phenyl ring and the carbonyl carbon of 2-chlorobenzophenone.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is a representative procedure adapted from standard Grignard reaction methodologies for the synthesis of tertiary alcohols.
Materials:
-
Bromobenzene-d5 (1 equivalent)
-
Magnesium turnings (1.2 equivalents)
-
Iodine (a small crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
2-Chlorobenzophenone (1 equivalent)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Dissolve bromobenzene-d5 in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromobenzene-d5 solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle boiling of the ether is observed. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining bromobenzene-d5 solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, phenyl-d5-magnesium bromide.
-
-
Grignard Reaction:
-
Dissolve 2-chlorobenzophenone in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the 2-chlorobenzophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterization
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
Quantitative Data
| Parameter | Specification |
| Chemical Formula | C₁₉H₁₀D₅ClO |
| Molecular Weight | 299.81 g/mol |
| CAS Number | 1219802-30-8 |
| Appearance | White to off-white solid |
| Chemical Purity | ≥98% (typically determined by HPLC or GC)[1] |
| Isotopic Purity | ≥99 atom % D[1] |
| Typical Yield | 60-80% |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Due to the deuteration of one phenyl ring, the integration of the aromatic region will be significantly reduced. The spectrum is expected to show signals corresponding to the protons on the non-deuterated phenyl ring and the 2-chlorophenyl ring. The characteristic singlet for the hydroxyl proton will also be present, which can be exchanged with D₂O.
-
¹³C NMR: The carbon-13 NMR spectrum will show the expected number of signals for the carbon skeleton. The signals for the deuterated phenyl carbons will be observed as multiplets due to C-D coupling and will have significantly lower intensity.
-
²H NMR: Deuterium NMR can be used to confirm the positions of the deuterium atoms on the phenyl ring.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and the level of deuterium incorporation.
-
Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 299, which is 5 mass units higher than the non-deuterated analog. The fragmentation pattern will be characteristic of the triphenylmethanol (B194598) structure, with key fragments also showing a +5 Da shift if they retain the deuterated phenyl group.
-
High-Resolution Mass Spectrometry (HRMS): HRMS should be used to confirm the elemental composition of the molecular ion, providing an exact mass that corresponds to C₁₉H₁₀D₅ClO.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final compound. A suitable reversed-phase method with UV detection can be developed to separate the product from any impurities.
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used to assess purity and confirm the identity of the compound.
Experimental Workflow Diagram
Caption: Overall experimental workflow from synthesis to characterization.
Conclusion
This technical guide outlines a robust and reliable method for the synthesis and characterization of this compound. The detailed protocol and characterization data provide a solid foundation for researchers and scientists to produce and validate this important analytical standard. The use of this deuterated compound will undoubtedly enhance the accuracy and reliability of quantitative bioanalytical studies in drug development.
References
Technical Guide: (2-Chlorophenyl)diphenyl-methanol-d5
CAS Number: 1219802-30-8
This technical guide provides an in-depth overview of (2-Chlorophenyl)diphenyl-methanol-d5, a deuterated internal standard crucial for quantitative analytical studies. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and application in mass spectrometry-based analysis.
Compound Data and Properties
This compound is the deuterium-labeled analogue of (2-Chlorophenyl)diphenylmethanol. The incorporation of five deuterium (B1214612) atoms on one of the phenyl rings results in a stable, heavier isotopologue, making it an ideal internal standard for isotope dilution mass spectrometry.[1]
| Property | Value | Reference |
| CAS Number | 1219802-30-8 | |
| Unlabeled CAS Number | 66774-02-5 | |
| Molecular Formula | C₁₉H₁₀D₅ClO | |
| Molecular Weight | 299.81 g/mol | |
| Isotopic Purity | ≥ 99 atom % D | |
| Chemical Purity | ≥ 98% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, acetonitrile (B52724), DMSO |
Synthesis Protocol
The synthesis of this compound is typically achieved through a Grignard reaction. This involves the reaction of a deuterated phenylmagnesium halide with 2-chlorobenzophenone (B131818). The following is a representative experimental protocol.
Preparation of Phenyl-d5-magnesium Bromide (Grignard Reagent)
-
Materials: Magnesium turnings, Bromobenzene-d5, Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), Iodine crystal (as initiator).
-
Procedure:
-
All glassware must be oven-dried to be free of moisture. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of Bromobenzene-d5 in anhydrous diethyl ether.
-
Add a small amount of the Bromobenzene-d5 solution to the magnesium turnings. The reaction is initiated by gentle warming or the persistence of the iodine color.
-
Once the reaction starts, add the remaining Bromobenzene-d5 solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature until the magnesium is consumed. The resulting dark grey to brown solution is the Phenyl-d5-magnesium bromide Grignard reagent.
-
Synthesis of this compound
-
Materials: Phenyl-d5-magnesium bromide solution, 2-Chlorobenzophenone, Anhydrous diethyl ether or THF, Saturated aqueous ammonium (B1175870) chloride solution.
-
Procedure:
-
Dissolve 2-chlorobenzophenone in anhydrous diethyl ether in a separate flask under an inert atmosphere.
-
Cool the 2-chlorobenzophenone solution in an ice bath.
-
Slowly add the prepared Phenyl-d5-magnesium bromide solution to the 2-chlorobenzophenone solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain pure this compound.
-
Application in Quantitative Analysis
The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, ensuring it behaves similarly during sample preparation and analysis, thus correcting for variations in extraction recovery and matrix effects.[1] A common application is in the bioanalysis of the antifungal drug clotrimazole, for which (2-Chlorophenyl)diphenylmethanol is a known impurity and metabolite.
Experimental Protocol: Quantification of an Analyte in Plasma using LC-MS/MS
This protocol describes a general workflow for the quantification of an analyte (e.g., clotrimazole) in a biological matrix like human plasma, using this compound as an internal standard.
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analyte and the internal standard (this compound) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working solutions of the analyte for the calibration curve by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions: Use a suitable C18 reverse-phase column. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometric Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the precursor to product ion transitions for both the analyte and the internal standard.
-
Analyte (Clotrimazole): The specific MRM transitions would need to be optimized.
-
Internal Standard (this compound): The precursor ion will be [M+H]⁺, and the product ions will result from fragmentation.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
LC-MS/MS Bioanalytical Workflow
Caption: Bioanalytical workflow using this compound.
References
An In-depth Technical Guide to the Isotopic Purity of (2-Chlorophenyl)diphenyl-methanol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and data related to the isotopic purity of (2-Chlorophenyl)diphenyl-methanol-d5. This deuterated analog of (2-Chlorophenyl)diphenylmethanol is a valuable tool in analytical and research settings, primarily utilized as an internal standard for mass spectrometry-based quantification or as a tracer in metabolic studies.[1] The utility and reliability of this compound are fundamentally dependent on its isotopic purity and enrichment.
Understanding Isotopic Purity and Enrichment
For a deuterated compound like this compound, it is crucial to distinguish between two key parameters:
-
Isotopic Enrichment: This refers to the percentage of deuterium (B1214612) atoms at a specific labeled position within the molecule. For instance, an isotopic enrichment of 99% means that at any given deuterated position, there is a 99% probability of finding a deuterium atom.
-
Isotopic Purity (or Species Abundance): This represents the percentage of the entire molecular population that contains the specified number of deuterium atoms. For a d5 compound, the isotopic purity is the percentage of molecules that are fully deuterated with five deuterium atoms.
It is important to note that a high isotopic enrichment of the starting materials does not guarantee a correspondingly high isotopic purity in the final product due to the statistical nature of deuterium incorporation during synthesis.
Quantitative Data Summary
The isotopic purity of this compound is determined using advanced analytical techniques. The following table summarizes the typical specifications for this compound based on available data from commercial suppliers.
| Parameter | Specification |
| Isotopic Purity | ≥ 99 atom % D |
| Chemical Purity | ≥ 98% |
| Deuteration | Phenyl-d5 |
Table 1: Summary of typical isotopic and chemical purity specifications for this compound. Data sourced from supplier technical documentation.[2]
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound relies predominantly on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4]
High-Resolution Mass Spectrometry (HRMS) Protocol
HRMS is a highly sensitive and rapid method for determining the distribution of isotopologues (molecules that differ only in their isotopic composition).[3][5]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 µg/mL.
-
Prepare a corresponding solution of the unlabeled (2-Chlorophenyl)diphenylmethanol standard for comparison.
-
-
Instrumentation and Parameters:
-
Instrument: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.[3][5]
-
Mass Analyzer Mode: Operate in full scan mode with high resolution (>60,000) to resolve the isotopic peaks.
-
Calibration: Ensure the instrument is well-calibrated to achieve high mass accuracy.
-
-
Data Acquisition:
-
Inject the prepared sample solution into the mass spectrometer.
-
Acquire the full scan mass spectrum, focusing on the m/z range corresponding to the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
Identify the ion cluster corresponding to the protonated molecule of this compound and its isotopologues (d0 to d5).
-
Measure the relative abundance of each isotopologue peak.
-
Calculate the isotopic purity by determining the percentage of the d5 species relative to the sum of all isotopologues.
-
Figure 1: Experimental workflow for isotopic purity determination by HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Quantitative NMR (qNMR) spectroscopy is another primary technique for determining isotopic enrichment and purity.[6][7][8] ¹H NMR is particularly useful for quantifying the residual protons in a highly deuterated sample. For a more comprehensive analysis, ²H (Deuterium) NMR can also be employed.[9]
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound using a microbalance.
-
Dissolve the sample in a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals overlapping with the analyte.
-
For quantitative analysis, a certified internal standard with a known concentration can be added.
-
-
Instrumentation and Parameters:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nuclei: Acquire both ¹H and ²H NMR spectra.
-
¹H NMR Parameters:
-
Use a calibrated 90° pulse.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
²H NMR Parameters:
-
Use a calibrated 90° pulse for the deuterium channel.
-
A sufficient number of scans will be required due to the lower gyromagnetic ratio of deuterium.[9]
-
-
-
Data Acquisition:
-
Acquire the ¹H and ²H NMR spectra of the sample.
-
-
Data Analysis:
-
¹H NMR:
-
Integrate the signals corresponding to the residual protons on the deuterated phenyl ring.
-
Compare the integral of the residual proton signals to the integral of a known reference signal (either from the non-deuterated part of the molecule or an internal standard) to calculate the isotopic enrichment.
-
-
²H NMR:
-
Integrate the deuterium signals.
-
The relative integrals of the different deuterium signals can confirm the positions of deuteration and provide a measure of the relative isotopic abundance at each site.
-
-
Figure 2: Workflow for isotopic purity analysis by NMR spectroscopy.
Conclusion
The determination of isotopic purity is a critical quality control step for this compound, ensuring its suitability for sensitive analytical applications. This guide has outlined the fundamental principles and detailed the primary analytical methodologies, HRMS and NMR spectroscopy, used for this purpose. By adhering to these rigorous experimental protocols, researchers can confidently assess the isotopic integrity of this and other deuterated compounds, leading to more accurate and reliable experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (2-Chlorophenyl)diphenyl-d5-methanol (phenyl-d5) [lgcstandards.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. emerypharma.com [emerypharma.com]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Stability and Storage of (2-Chlorophenyl)diphenyl-methanol-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the deuterated compound (2-Chlorophenyl)diphenyl-methanol-d5. This molecule is a critical internal standard for the quantitative analysis of its non-deuterated analog, a known degradation product of the widely used antifungal agent, Clotrimazole. Ensuring the integrity of this standard is paramount for accurate and reproducible analytical results in research and drug development.
Compound Information
| Parameter | Value |
| IUPAC Name | (2-chlorophenyl)(phenyl-d5)phenylmethanol |
| Synonyms | This compound |
| Molecular Formula | C₁₉H₁₀D₅ClO |
| Molecular Weight | 299.81 g/mol |
| Typical Use | Internal standard for GC-MS and LC-MS/MS analysis[1][2] |
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the isotopic and chemical purity of this compound.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Conditions to Avoid |
| Solid (Neat) | Room Temperature or 2-8°C | Exposure to light and moisture. |
| In Solution | -20°C (for long-term storage) | Frequent freeze-thaw cycles. |
Handling Recommendations:
-
When not in use, containers should be tightly sealed to prevent moisture absorption and potential degradation.
-
For preparing solutions, use high-purity, anhydrous solvents.
-
It is advisable to handle the compound under an inert atmosphere, especially for long-term storage or when preparing stock solutions, to minimize oxidative degradation.
Stability Profile
While specific quantitative stability data for this compound is not extensively published, its stability can be inferred from general knowledge of deuterated standards and the known degradation pathways of its non-deuterated analog, which is a degradation product of Clotrimazole.[3][4] A forced degradation study is essential to understand its intrinsic stability and to develop stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. This information is vital for the development of robust, stability-indicating analytical methods.
Table 2: Summary of Forced Degradation Conditions and Expected Stability
| Stress Condition | Typical Protocol | Expected Stability of this compound | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Likely stable. The ether linkage in the parent drug, Clotrimazole, is susceptible to acid hydrolysis, forming this compound. The alcohol itself is expected to be relatively stable. | Dehydration products, rearrangement products. |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Generally stable. | Minimal degradation expected. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours | Susceptible to oxidation at the benzylic carbon. | Ketone formation (2-chlorobenzophenone-d5). |
| Thermal Degradation | Solid state at 105°C for 24-48 hours | Generally stable, melting point is a consideration. | Minimal degradation expected below melting point. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | Potentially susceptible to photodegradation. | Photolytic cleavage or rearrangement products. |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade methanol (B129727), acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV/PDA detector and/or a mass spectrometer (MS)
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 48 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 48 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 48 hours, protected from light.
-
Thermal Degradation: Place a known amount of the solid compound in a vial and keep it in an oven at 105°C for 48 hours. Subsequently, dissolve the solid in the initial solvent to the stock solution concentration.
-
Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method. The method should be able to separate the parent compound from all potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize any significant degradation products using MS and other spectroscopic techniques.
-
Application as an Internal Standard
This compound is an ideal internal standard for the quantification of its non-deuterated analog due to their similar chemical and physical properties, which ensures they behave almost identically during sample preparation and analysis.
Workflow for Bioanalytical Quantification
The following workflow describes the use of this compound as an internal standard in a typical bioanalytical method for quantifying the non-deuterated analyte in a biological matrix (e.g., plasma).
Conclusion
The stability and proper storage of this compound are critical for its effective use as an internal standard in quantitative analytical methods. Adherence to the recommended storage conditions, including protection from light and moisture, is essential to maintain its integrity. While specific degradation data is limited, a thorough understanding of its potential degradation pathways through forced degradation studies is crucial for the development of robust and reliable analytical methods. Its application as an internal standard in bioanalytical workflows significantly enhances the accuracy and precision of quantitative results for its non-deuterated analog, which is a key analyte in the quality control and stability assessment of Clotrimazole-containing products.
References
Methodological & Application
Application Notes and Protocols for the Use of (2-Chlorophenyl)diphenyl-methanol-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorophenyl)diphenyl-methanol-d5 is the deuterium-labeled form of (2-Chlorophenyl)diphenyl-methanol, a known impurity and metabolite of the broad-spectrum antifungal agent, Clotrimazole.[1][2] Due to its structural similarity and distinct mass difference from the unlabeled analyte, this compound serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a widely accepted practice in bioanalytical method development to ensure accuracy and precision by compensating for variability in sample preparation and instrument response.[3]
These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of (2-Chlorophenyl)diphenyl-methanol and, by extension, in methods for the analysis of Clotrimazole and its related compounds in biological matrices.
Analyte and Internal Standard Properties
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| (2-Chlorophenyl)diphenyl-methanol | C₁₉H₁₅ClO | 294.77[4][5] |
| This compound | C₁₉H₁₀D₅ClO | 299.80 |
Application: Quantification of (2-Chlorophenyl)diphenyl-methanol in Human Plasma
This protocol outlines a sensitive and specific LC-MS/MS method for the determination of (2-Chlorophenyl)diphenyl-methanol in human plasma. This method is applicable to pharmacokinetic studies, therapeutic drug monitoring of Clotrimazole, and impurity profiling of pharmaceutical formulations.
Experimental Protocol
1. Materials and Reagents
-
(2-Chlorophenyl)diphenyl-methanol (analyte) reference standard
-
This compound (internal standard)
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water, purified (18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
2. Standard Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of (2-Chlorophenyl)diphenyl-methanol in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
3. Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the Internal Standard Working Solution (100 ng/mL) and vortex for 10 seconds.
-
Add 400 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analyte and IS with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
Time (min) % B 0.0 30 2.5 95 3.5 95 3.6 30 | 5.0 | 30 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) (2-Chlorophenyl)diphenyl-methanol 277.1 165.1 | this compound | 282.1 | 170.1 |
-
Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min).
-
Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of the described method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| (2-Chlorophenyl)diphenyl-methanol | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| (2-Chlorophenyl)diphenyl-methanol | > 85 | 90 - 110 |
| This compound | > 85 | 90 - 110 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of (2-Chlorophenyl)diphenyl-methanol.
Caption: Role of the internal standard in quantitative analysis.
Discussion
The use of a deuterated internal standard like this compound is crucial for mitigating analytical variability. Since the deuterated standard co-elutes with the native analyte and exhibits similar ionization efficiency, it effectively corrects for inconsistencies during sample preparation and potential matrix effects that can suppress or enhance the analyte signal. The protocol provided here is a template and should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before its application in clinical or regulated studies. This includes a thorough assessment of specificity, linearity, accuracy, precision, recovery, matrix effects, and stability. The specific MRM transitions and LC gradient may require optimization based on the instrumentation used.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (2-Chlorophenyl)diphenylmethanol | C19H15ClO | CID 298659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 66774-02-5 CAS MSDS (CLOTRIMAZOLE IMP. A (PHARMEUROPA): (2-CHLOROPHENYL)DIPHENYLMETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (2-Chlorophenyl)diphenylmethanol in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (2-Chlorophenyl)diphenylmethanol in human plasma. (2-Chlorophenyl)diphenylmethanol is a known degradation product of the antifungal agent Clotrimazole and serves as an important analyte in pharmaceutical stability and metabolism studies[1]. The method utilizes (2-Chlorophenyl)diphenylmethanol-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision[2][3][4]. A straightforward protein precipitation protocol is employed for sample preparation, making the method suitable for high-throughput analysis. The method was developed and validated following the principles outlined in the FDA's Bioanalytical Method Validation Guidance[5][6].
Introduction
(2-Chlorophenyl)diphenylmethanol is a triarylmethane compound with known antifungal and calcium channel blocking properties[7][8][9]. It is also recognized as a principal impurity and degradation product of Clotrimazole, a widely used antifungal medication[1]. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The use of a stable isotope-labeled internal standard, (2-Chlorophenyl)diphenylmethanol-d5, is the gold standard for quantitative LC-MS/MS analysis, as it effectively corrects for matrix effects and variability in sample processing and instrument response[2][3][10]. This note presents a complete protocol, from sample preparation to final analysis, providing a reliable tool for researchers in drug development.
Experimental Protocols
Materials and Reagents
-
Analytes: (2-Chlorophenyl)diphenylmethanol (Purity ≥98%), (2-Chlorophenyl)diphenylmethanol-d5 (Purity ≥98%, 99 atom % D)[4].
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water.
-
Equipment: Precision pipettes, 1.5 mL polypropylene (B1209903) tubes, centrifuge, vortex mixer, 96-well plates (optional).
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve (2-Chlorophenyl)diphenylmethanol and (2-Chlorophenyl)diphenylmethanol-d5 in methanol to obtain 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock of the analyte with 50:50 (v/v) acetonitrile/water to prepare working solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the primary stock of the IS with 50:50 (v/v) acetonitrile/water to achieve a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma[11][12]. This protocol uses acetonitrile for efficient protein removal.
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the IS working solution (100 ng/mL) to every tube except for the blank matrix samples. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins[12][13].
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
References
- 1. CLOTRIMAZOLE IMP. A (PHARMEUROPA): (2-CHLOROPHENYL)DIPHENYLMETHANOL | 66774-02-5 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (2-Chlorophenyl)diphenyl-d5-methanol (phenyl-d5) [lgcstandards.com]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (2-Chlorophenyl)diphenylmethanol | 66774-02-5 | FC162386 [biosynth.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. a protein precipitation extraction method [protocols.io]
- 13. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
Application Note and Protocol for the Quantification of (2-Chlorophenyl)diphenylmethanol using GC-MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of (2-Chlorophenyl)diphenylmethanol in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs (2-Chlorophenyl)diphenyl-methanol-d5 as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. Due to the polar nature of the analyte, a derivatization step with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is incorporated to improve its volatility and chromatographic performance. This method is suitable for applications in pharmaceutical quality control, impurity profiling, and pharmacokinetic studies.
Introduction
(2-Chlorophenyl)diphenylmethanol is a tertiary alcohol and a known impurity of the antifungal drug Clotrimazole.[1] Accurate quantification of such impurities is critical in drug development and manufacturing to ensure the safety and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it closely mimics the analyte throughout the entire analytical process, thus compensating for potential matrix effects and variations in sample preparation and instrument response.[3][4]
Tertiary alcohols can exhibit poor chromatographic behavior due to their polarity and potential for thermal degradation in the GC inlet.[5] Chemical derivatization is a common strategy to overcome these challenges. Silylation, a process that replaces active hydrogens on the analyte with a trimethylsilyl (B98337) (TMS) group, is a highly effective method for reducing polarity and increasing the volatility of alcohols, leading to improved peak shape and sensitivity in GC-MS analysis.[5][6] This protocol details a robust and reliable GC-MS method for the quantification of (2-Chlorophenyl)diphenylmethanol, incorporating a silylation step with BSTFA.
Experimental Protocols
Materials and Reagents
-
(2-Chlorophenyl)diphenylmethanol (analyte)
-
This compound (internal standard, IS)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (B52724) (HPLC grade)
-
Pyridine (B92270) (anhydrous)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Sample matrix (e.g., plasma, formulation excipients)
-
Nitrogen gas, high purity
Preparation of Standard Solutions
2.1. Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of (2-Chlorophenyl)diphenylmethanol and dissolve it in 10 mL of methanol in a volumetric flask.
2.2. Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
2.3. Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.4. Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol to a final concentration of 10 µg/mL.
Sample Preparation and Derivatization
-
Sample Spiking: To 100 µL of the sample matrix (or blank matrix for calibration standards), add a specific volume of the appropriate analyte working standard solution (for calibration curve) or the unknown sample.
-
Internal Standard Addition: Add 10 µL of the 10 µg/mL internal standard working solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation (for biological matrices): Add 300 µL of cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. Cap the tube tightly and heat at 70°C for 30 minutes.
-
Final Preparation: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.
GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane capillary column (e.g., DB-5ms) |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 150°C, hold for 1 minRamp: 15°C/min to 300°CHold: 5 min at 300°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| (2-Chlorophenyl)diphenylmethanol-TMS | Quantifier: [To be determined empirically]Qualifier: [To be determined empirically] |
| This compound-TMS | Quantifier: [To be determined empirically] |
Note: The specific quantifier and qualifier ions for the TMS-derivatized analyte and internal standard need to be determined by analyzing the full scan mass spectra of the individual derivatized standards.
Data Presentation
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated GC-MS method for the quantification of (2-Chlorophenyl)diphenylmethanol.
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision | |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | |
| Mean Accuracy (%) | 85 - 115% |
| Limits | |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Mandatory Visualization
Experimental Workflow Diagram
Caption: GC-MS quantification workflow.
Signaling Pathway Diagram (Logical Relationship)
Caption: Analyte quantification logic.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
Application Note: High-Throughput Quantitative Analysis of (2-Chlorophenyl)diphenylmethanol using (2-Chlorophenyl)diphenyl-methanol-d5 Internal Standard
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Chlorophenyl)diphenylmethanol is a known impurity and the principal degradation product of the widely used antifungal agent, clotrimazole (B1669251).[1][2][3][4][5][6] Accurate and sensitive quantification of this compound is critical for quality control in pharmaceutical formulations and for stability testing. Isotope dilution mass spectrometry (IDMS) is a reference measurement procedure that provides a high degree of accuracy and precision.[7][8][9] This application note describes a robust and sensitive method for the quantitative analysis of (2-Chlorophenyl)diphenylmethanol in various matrices using its deuterated stable isotope, (2-Chlorophenyl)diphenyl-methanol-d5, as an internal standard (IS).[10] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.
This document provides detailed experimental protocols for sample preparation from different matrices, including pharmaceutical formulations and biological fluids, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
The core of this analytical approach lies in the principle of isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard, this compound, is added to the sample at the beginning of the preparation process. This "spiked" sample is then subjected to extraction and cleanup procedures. Because the deuterated internal standard is chemically identical to the analyte of interest, it experiences the same losses during sample processing.
During LC-MS/MS analysis, the analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. By measuring the ratio of the signal from the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, as any variations in sample handling or instrument response are normalized.
Data Presentation: Quantitative Performance of Sample Preparation Methods
The following tables summarize typical quantitative data for the recovery of benzophenone-related compounds from various matrices using different extraction techniques. These values provide a benchmark for the expected performance of the protocols described below.
Table 1: Solid-Phase Extraction (SPE) Recovery Data for Benzophenones in Aqueous Matrices
| Analyte | Matrix | Sorbent | Recovery (%) | Reference |
| Benzophenone-3 | Wastewater | C18 | 65-107 | |
| Propylparaben | Wastewater | C18 | 65-107 | |
| Methylparaben | Wastewater | C18 | 65-107 | |
| Benzophenone-4 | Wastewater | C18 | 65-107 |
Table 2: Liquid-Liquid Extraction (LLE) and Dispersive Liquid-Liquid Microextraction (DLLME) Performance
| Analyte | Matrix | Extraction Method | Recovery (%) | LOQ (ng/mL) | Reference |
| Benzophenone-1 | Human Serum | DLLME | 97-106 | 0.4-0.9 | |
| Benzophenone-2 | Human Serum | DLLME | 97-106 | 0.4-0.9 | |
| Benzophenone-3 | Human Serum | DLLME | 97-106 | 0.4-0.9 | |
| Benzophenone-6 | Human Serum | DLLME | 97-106 | 0.4-0.9 | |
| Benzophenone-8 | Human Serum | DLLME | 97-106 | 0.4-0.9 | |
| 4-Hydroxybenzophenone | Human Serum | DLLME | 97-106 | 0.4-0.9 | |
| Clotrimazole | Human Plasma | LLE | >68.4 | 0.01563 | [1] |
Table 3: QuEChERS-based Method Performance for Benzophenones in Solid Matrices
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Benzophenone | Breakfast Cereal | QuEChERS | 101.7 | |
| 4-Hydroxybenzophenone | Breakfast Cereal | QuEChERS | 82.3 |
Experimental Protocols
The following are detailed protocols for the preparation of samples for the analysis of (2-Chlorophenyl)diphenylmethanol using this compound as an internal standard.
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Process Water, Wastewater)
This protocol is adapted from established methods for the extraction of benzophenones from water samples.
Materials:
-
This compound internal standard solution (1 µg/mL in methanol)
-
C18 SPE cartridges (500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Nitrogen gas for evaporation
Procedure:
-
Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.
-
Internal Standard Spiking: Add a known amount (e.g., 100 µL) of the this compound internal standard solution to the water sample.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove any interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analyte and internal standard from the cartridge with 5 mL of acetonitrile.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma, Serum)
This protocol is based on methods for the extraction of clotrimazole and its metabolites from plasma.[11]
Materials:
-
This compound internal standard solution (100 ng/mL in methanol)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Centrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Collection: Collect 200 µL of plasma or serum into a clean centrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 20 µL) of the this compound internal standard solution to the sample.
-
Protein Precipitation: Add 600 µL of acetonitrile to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
Protocol 3: QuEChERS-based Extraction for Solid Pharmaceutical Formulations (e.g., Creams, Powders)
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach suitable for solid and semi-solid matrices.
Materials:
-
This compound internal standard solution (1 µg/mL in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Dispersive SPE (dSPE) tubes containing PSA (primary secondary amine) and C18 sorbents
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization: Weigh 1 g of the homogenized pharmaceutical sample into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 100 µL) of the this compound internal standard solution.
-
Solvent Addition: Add 10 mL of acetonitrile to the tube.
-
Extraction: Vortex the mixture vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at 5000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing PSA and C18.
-
Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Final Extract: Take an aliquot of the supernatant for LC-MS/MS analysis.
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the described sample preparation protocols.
Caption: Workflow for Solid-Phase Extraction (SPE).
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Caption: Workflow for QuEChERS-based Extraction.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the accurate and sensitive quantification of (2-Chlorophenyl)diphenylmethanol in diverse matrices. The incorporation of this compound as an internal standard, coupled with robust sample preparation techniques and LC-MS/MS analysis, ensures reliable data for quality control, stability studies, and research applications. The provided workflows and performance data serve as a valuable resource for scientists and professionals in the pharmaceutical and analytical fields.
References
- 1. rjptonline.org [rjptonline.org]
- 2. CAS 66774-02-5: (2-chlorophenyl)(diphenyl)methanol [cymitquimica.com]
- 3. Clotrimazole EP Impurity A | 66774-02-5 | SynZeal [synzeal.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantitative Analysis of a Pharmaceutical Impurity Using (2-Chlorophenyl)diphenyl-methanol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rigorous control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final medicinal product. (2-Chlorophenyl)diphenylmethanol has been identified as a potential process-related impurity and degradation product of the widely used antifungal agent, Clotrimazole.[1][2] Its accurate quantification is therefore essential for quality control and regulatory compliance.
This document provides a detailed application note and protocol for the quantitative analysis of (2-Chlorophenyl)diphenylmethanol in pharmaceutical samples. The described method utilizes a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, employing (2-Chlorophenyl)diphenyl-methanol-d5 as a stable isotope-labeled internal standard (SIL-IS). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and improving the accuracy and precision of the results.[3][4][5]
Analytical Method Overview
The analytical method is based on reversed-phase liquid chromatography for the separation of (2-Chlorophenyl)diphenylmethanol from the active pharmaceutical ingredient (API) and other potential impurities, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Logical Workflow for Impurity Analysis
Figure 1: General workflow for the quantitative analysis of the pharmaceutical impurity.
Experimental Protocols
Materials and Reagents
-
(2-Chlorophenyl)diphenylmethanol analytical standard (Purity ≥ 98%)
-
This compound (Isotopic Purity ≥ 98%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug substance/product for analysis
Standard and Sample Preparation
3.2.1. Standard Stock Solutions (100 µg/mL)
-
Analyte Stock: Accurately weigh approximately 10 mg of (2-Chlorophenyl)diphenylmethanol and dissolve in a 100 mL volumetric flask with methanol.
-
Internal Standard (IS) Stock: Accurately weigh approximately 10 mg of this compound and dissolve in a 100 mL volumetric flask with methanol.
3.2.2. Working Standard Solutions and Calibration Curve
Prepare a series of calibration standards by serial dilution of the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water. A typical calibration range is 1-100 ng/mL. Spike each calibration standard with the internal standard to a final concentration of 20 ng/mL.
3.2.3. Sample Preparation
Accurately weigh a portion of the drug substance or product and dissolve it in a suitable diluent (e.g., methanol or acetonitrile/water mixture) to achieve a target concentration of the API. Spike the sample solution with the internal standard to a final concentration of 20 ng/mL. Filter the final solution through a 0.22 µm syringe filter before injection.
LC-MS/MS Instrumental Conditions
3.3.1. Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
3.3.2. Mass Spectrometry (MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The selection of precursor and product ions is critical for the specificity of the MRM method. Based on the structure of (2-Chlorophenyl)diphenylmethanol, the protonated molecule [M+H]+ is expected. Fragmentation will likely involve the loss of a water molecule and cleavage of the phenyl or chlorophenyl groups.
-
(2-Chlorophenyl)diphenylmethanol (Analyte):
-
Precursor Ion (Q1): m/z 295.1
-
Product Ion (Q3): m/z 165.1 (quantifier), m/z 259.1 (qualifier)
-
-
This compound (Internal Standard):
-
Precursor Ion (Q1): m/z 300.1
-
Product Ion (Q3): m/z 170.1 (quantifier)
-
Note: The optimal collision energies for these transitions should be determined experimentally on the specific mass spectrometer being used.
Signaling Pathway for MRM Detection
Figure 2: Schematic of the MRM detection for the analyte and its deuterated internal standard.
Method Validation and Performance
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the expected performance characteristics of this method.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| RSD of Peak Area (n=6) | ≤ 5.0% |
Table 2: Method Validation Parameters
| Parameter | Typical Range/Value | Acceptance Criteria |
| Linearity (r²) | > 0.995 | r² ≥ 0.99 |
| Range | 1 - 100 ng/mL | - |
| Limit of Detection (LOD) | 0.3 ng/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 1.0 ng/mL | S/N ≥ 10 |
| Accuracy (Recovery) | 95.0% - 105.0% | 80.0% - 120.0% |
| Precision (RSD) | ||
| Repeatability (Intra-day) | < 5.0% | RSD ≤ 15% at LOQ, ≤ 10% otherwise |
| Intermediate Precision (Inter-day) | < 8.0% | RSD ≤ 15% at LOQ, ≤ 10% otherwise |
| Specificity | No interference at the retention time of the analyte and IS | Peak purity and resolution > 2 |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantitative determination of (2-Chlorophenyl)diphenylmethanol in pharmaceutical samples. The use of the deuterated internal standard, this compound, ensures high accuracy and precision, making this method suitable for routine quality control and regulatory submissions. The detailed experimental protocol and performance characteristics serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry.
References
Application Notes and Protocols for the Use of (2-Chlorophenyl)diphenyl-methanol-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (2-Chlorophenyl)diphenyl-methanol-d5 as an internal standard in pharmacokinetic (PK) studies. This deuterated compound is the stable isotope-labeled counterpart of (2-Chlorophenyl)diphenylmethanol, the primary metabolite of the antifungal agent clotrimazole (B1669251). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, offering superior accuracy and precision by compensating for variability during sample preparation and analysis.
Introduction to Deuterated Internal Standards in Pharmacokinetics
In pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate quantification of the drug and its metabolites in biological matrices is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and selectivity.
This compound serves as an ideal internal standard for the quantification of (2-Chlorophenyl)diphenylmethanol. By introducing a known amount of the deuterated standard into biological samples at the beginning of the workflow, any loss or variation during sample extraction, processing, and injection can be corrected. Since the deuterated and non-deuterated forms have nearly identical physicochemical properties, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. The mass difference allows the instrument to distinguish between the analyte and the internal standard, enabling precise and accurate quantification based on the ratio of their signals.
Metabolic Pathway of Clotrimazole
(2-Chlorophenyl)diphenylmethanol is the main in vivo metabolite of clotrimazole, an imidazole (B134444) antifungal drug. The metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme, CYP3A, through a deamination reaction.[1] Understanding this pathway is essential for interpreting the pharmacokinetic data of both the parent drug and its metabolites.
Caption: Metabolic conversion of Clotrimazole.
Experimental Protocols
The following are detailed protocols for a typical preclinical pharmacokinetic study in rats using this compound as an internal standard for the quantification of the clotrimazole metabolite, (2-Chlorophenyl)diphenylmethanol.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedures for animal handling, dosing, and sample collection.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).
-
Acclimation: Acclimate animals for at least one week prior to the study in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
2. Dosing:
-
Test Article: Clotrimazole formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Route of Administration: Oral gavage (PO) or intravenous injection (IV) via the tail vein.
-
Dose: A single dose of 10 mg/kg.
3. Blood Sample Collection:
-
Time Points: Collect blood samples (approximately 0.25 mL) at pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collection Site: Retro-orbital sinus or jugular vein.
-
Anticoagulant: Collect blood into tubes containing K2EDTA.
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Caption: Workflow for a preclinical pharmacokinetic study.
Protocol 2: Bioanalytical Method for Plasma Sample Analysis
This protocol details the sample preparation and LC-MS/MS analysis for the quantification of (2-Chlorophenyl)diphenylmethanol.
1. Materials and Reagents:
-
(2-Chlorophenyl)diphenylmethanol (analyte reference standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Rat plasma (blank)
2. Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve (2-Chlorophenyl)diphenylmethanol in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma (calibration standard, QC, or study sample) in a 1.5 mL microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Hypothetical optimized parameters):
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | (2-Chlorophenyl)diphenylmethanol: m/z 295.1 → 165.1 (Quantifier), m/z 295.1 → 77.1 (Qualifier)this compound: m/z 300.1 → 170.1 (Quantifier) |
Note: The specific MRM transitions should be optimized by direct infusion of the analyte and internal standard.
Data Presentation
The following tables present hypothetical pharmacokinetic data for (2-Chlorophenyl)diphenylmethanol in rats following a single 10 mg/kg oral dose of clotrimazole. This data is for illustrative purposes to demonstrate how results would be structured.
Table 1: Plasma Concentration-Time Profile of (2-Chlorophenyl)diphenylmethanol
| Time (hours) | Mean Plasma Concentration (ng/mL) ± SD (n=3) |
| 0.25 | 55.2 ± 8.1 |
| 0.5 | 120.5 ± 15.3 |
| 1 | 250.8 ± 25.6 |
| 2 | 410.3 ± 42.1 |
| 4 | 350.1 ± 36.5 |
| 8 | 150.6 ± 18.2 |
| 12 | 60.4 ± 7.9 |
| 24 | 10.1 ± 2.5 |
Table 2: Pharmacokinetic Parameters of (2-Chlorophenyl)diphenylmethanol
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 415.7 ± 45.3 |
| Tmax (hours) | 2.0 ± 0.0 |
| AUC0-t (ng·h/mL) | 2850.4 ± 310.2 |
| AUC0-inf (ng·h/mL) | 2910.8 ± 325.6 |
| t1/2 (hours) | 4.5 ± 0.6 |
| CL/F (L/h/kg) | 3.4 ± 0.4 |
| Vd/F (L/kg) | 22.1 ± 2.8 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable time point; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of the clotrimazole metabolite, (2-Chlorophenyl)diphenylmethanol, in biological matrices. The detailed protocols and structured data presentation outlined in these application notes serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics, ensuring the generation of high-quality data for informed decision-making in drug development.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with (2-Chlorophenyl)diphenyl-methanol-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2-Chlorophenyl)diphenyl-methanol-d5 as a stable isotope-labeled (SIL) internal standard in LC-MS/MS analyses. Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a significant challenge in bioanalysis. This guide offers structured advice to identify, quantify, and mitigate these effects to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when using this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenates). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). When using this compound as an internal standard (IS), the underlying assumption is that it will experience the same matrix effects as the unlabeled analyte, thus providing accurate correction. However, if the matrix affects the analyte and the IS differently, it can lead to inaccurate and imprecise quantification.
Q2: My results show poor accuracy and precision. Could matrix effects be the cause, even with a deuterated internal standard?
A2: Yes. While this compound is designed to mimic the behavior of the unlabeled analyte, differential matrix effects can occur. This is often due to a slight chromatographic separation between the deuterated IS and the analyte, a phenomenon known as the "deuterium isotope effect." This separation can cause them to elute into regions with different co-eluting matrix components, leading to varied degrees of ion suppression or enhancement. It has been demonstrated that matrix effects experienced by an analyte and its SIL internal standard can differ by 26% or more.[1]
Q3: How can I quantitatively assess the extent of matrix effects on my analysis?
A3: The most common method is the post-extraction addition experiment. This involves comparing the peak response of an analyte and this compound in a neat solution to their response when spiked into an extracted blank matrix. The resulting Matrix Factor (MF) is calculated as:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. By calculating the MF for both the analyte and the internal standard, you can determine if the matrix effect is consistent between the two.
Q4: I'm observing a consistently low signal for my this compound internal standard. What are the likely causes?
A4: A weak signal for your IS can stem from several issues:
-
Severe Ion Suppression: High levels of co-eluting matrix components, such as phospholipids (B1166683) from plasma, can significantly suppress the ionization of your IS.
-
Poor Recovery: The sample preparation method may not be efficiently extracting the this compound from the matrix.
-
Suboptimal MS Parameters: The mass spectrometer source conditions and compound-specific parameters (e.g., collision energy, declustering potential) may not be optimized for this specific molecule.
-
Analyte-Induced Suppression: High concentrations of the co-eluting unlabeled analyte can sometimes suppress the signal of the deuterated internal standard.[2]
Q5: My this compound elutes slightly before the unlabeled analyte. Is this a problem?
A5: This can be a significant issue. A shift in retention time, even a small one, means the analyte and the IS are not being exposed to the identical microenvironment of co-eluting matrix components as they enter the mass spectrometer's ion source. This can lead to differential matrix effects and compromise the accuracy of your results. Chromatographic optimization is necessary to achieve co-elution.
Troubleshooting Guides
Issue 1: Poor Accuracy and/or Precision
Possible Cause: Differential matrix effects between the analyte and this compound.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the IS from a representative sample. A visible separation in their peak apexes confirms a chromatographic issue that needs to be addressed.
-
Quantify Matrix Effects: Perform the post-extraction spike experiment described in FAQ #3 using at least six different lots of your biological matrix. This will reveal the extent and variability of the matrix effect.
-
Improve Sample Cleanup: If significant and variable matrix effects are observed, enhance your sample preparation method. Transitioning from protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner extract.
-
Optimize Chromatography: Adjust your LC method to achieve co-elution. This may involve modifying the mobile phase gradient, changing the organic solvent, or using a different stationary phase.
Issue 2: Low Recovery of Analyte and/or Internal Standard
Possible Cause: Inefficient sample preparation.
Troubleshooting Steps:
-
Assess Absolute Recovery: Compare the peak area of a pre-extraction spiked sample to a post-extraction spiked sample. The recovery is calculated as: Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100
-
Optimize Extraction Parameters (for LLE):
-
Solvent Selection: Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one with the best partition coefficient for your analyte and IS.
-
pH Adjustment: Adjust the pH of the sample to ensure the compounds are in a neutral, unionized state for efficient extraction into the organic phase.
-
-
Optimize Extraction Parameters (for SPE):
-
Sorbent Selection: Choose a sorbent chemistry (e.g., reversed-phase, ion-exchange, mixed-mode) that provides strong retention for the analyte and IS, while allowing interfering matrix components to be washed away.
-
Wash/Elution Steps: Systematically optimize the composition and volume of the wash and elution solvents to maximize the removal of interferences and ensure complete elution of the target compounds.
-
Quantitative Data Summary
The following table summarizes potential quantitative outcomes when troubleshooting matrix effects. These are representative values to illustrate the concepts; actual results will be method-dependent.
| Parameter | Ideal Result | Potential Problem Indicator | Interpretation |
| Matrix Factor (MF) | 0.9 - 1.1 | < 0.8 or > 1.2 | Indicates significant ion suppression or enhancement. |
| IS-Normalized MF | 0.95 - 1.05 | < 0.9 or > 1.1 | Suggests the IS is not fully compensating for the matrix effect on the analyte. |
| Recovery (%) | > 85% | < 50% | Indicates inefficient extraction during sample preparation. |
| Inter-lot RSD (%) of MF | < 15% | > 20% | High variability between different matrix lots points to inconsistent sample cleanup. |
| Analyte vs. IS MF Difference | < 5% | > 15% | Highlights differential matrix effects, often due to poor co-elution. |
Note: The acceptability criteria can vary based on regulatory guidelines and the specific requirements of the assay. A study on clotrimazole (B1669251) impurity A, which is (2-Chlorophenyl)diphenylmethanol, in a cream formulation using HPLC-UV reported an average recovery of 94.3% with a relative standard deviation (RSD) of 2.8%.[3] While this is not from a biological matrix using LC-MS/MS, it provides a benchmark for achievable recovery for the unlabeled compound.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
This protocol details the post-extraction addition experiment to determine the matrix factor.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. Spike the analyte and IS into the final, extracted matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all samples onto the LC-MS/MS system and record the peak areas for the analyte and the IS.
-
Calculate Matrix Factor and Recovery:
-
Matrix Factor (MF): MF = [Mean Peak Area of Set B] / [Mean Peak Area of Set A]
-
Recovery (%): Recovery = ([Mean Peak Area of Set C] / [Mean Peak Area of Set B]) * 100
-
IS-Normalized Matrix Factor: IS-Normalized MF = [MF of Analyte] / [MF of IS]
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
This is a general protocol that can be optimized for your specific analyte.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or QC.
-
Add Internal Standard: Add 10 µL of a working solution of this compound.
-
pH Adjustment (Optional but Recommended): Add 50 µL of a buffer (e.g., 0.1 M ammonium (B1175870) hydroxide) to adjust the pH and ensure the analyte is in its neutral form. Vortex briefly.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex & Centrifuge: Vortex the tube for 5 minutes, then centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure the residue is fully dissolved.
-
Analysis: Transfer to an autosampler vial for injection.
Visualizations
Caption: Troubleshooting workflow for poor accuracy and precision.
Caption: Workflow for assessing matrix factor and recovery.
References
preventing degradation of (2-Chlorophenyl)diphenyl-methanol-d5 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (2-Chlorophenyl)diphenyl-methanol-d5 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The primary factors contributing to the degradation of this compound in solution are exposure to acidic conditions, light, and elevated temperatures. Deuterated compounds, in general, are also susceptible to hydrogen-deuterium (H-D) exchange with protic solvents or atmospheric moisture, which can compromise the isotopic purity of the standard.
Q2: What is the most likely degradation pathway for this compound?
A2: Based on its chemical structure and information about its non-deuterated analog, the most probable degradation pathway is acid-catalyzed hydrolysis. In the presence of acid, the hydroxyl group (-OH) can be protonated, leading to the formation of a stable carbocation intermediate and subsequent reaction with nucleophiles in the solution.
Q3: How should I store my stock solutions of this compound?
A3: To ensure the long-term stability of your stock solutions, it is recommended to:
-
Use appropriate solvents: High-purity aprotic solvents such as acetonitrile (B52724) or methanol (B129727) are recommended for preparing stock solutions.
-
Store at low temperatures: Store solutions at 2-8°C for short-term use and at -20°C or lower for long-term storage.
-
Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Ensure proper sealing: Tightly seal the vials to prevent solvent evaporation and exposure to atmospheric moisture.
Q4: Can I use aqueous solutions to prepare my working standards?
A4: While aqueous solutions may be necessary for certain experimental procedures, it is important to be aware that they can promote hydrolysis, especially if the pH is not neutral. If aqueous solutions are required, prepare them fresh before use and keep the pH as close to neutral as possible. For long-term storage, non-aqueous solutions are preferable.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: I am observing a decrease in the peak area of my standard over time in my LC-MS analysis.
| Possible Cause | Recommended Solution |
| Chemical Degradation | The compound may be degrading in your solvent or matrix. Perform a forced degradation study (see Experimental Protocols section) to assess its stability under your specific conditions (pH, temperature). |
| Photodegradation | The compound may be sensitive to light. Prepare and store all solutions in amber vials or protect them from light.[1] |
| Adsorption to Container | The compound may be adsorbing to the surface of your storage vials. Using silanized glass vials or polypropylene (B1209903) tubes may mitigate this issue. |
| Improper Storage | The storage temperature may be too high. Ensure solutions are stored at the recommended low temperatures. |
Issue 2: I am seeing an unexpected peak appearing in the chromatogram of my standard solution.
| Possible Cause | Recommended Solution |
| Formation of a Degradation Product | This is a strong indication of degradation. The new peak is likely a degradation product. Analyze the sample by LC-MS/MS to identify the mass of the new peak and compare it to potential degradation products. The non-deuterated analog is a known degradation product of Clotrimazole.[2][3][4] |
| Solvent Contamination | The solvent used to prepare the solution may be contaminated. Prepare a fresh solution using a new bottle of high-purity solvent. |
| Carryover from Previous Injection | Residual sample from a previous injection may be present in the analytical system. Implement a robust wash cycle between injections to prevent carryover. |
Issue 3: The isotopic purity of my deuterated standard appears to be decreasing.
| Possible Cause | Recommended Solution |
| Hydrogen-Deuterium (H-D) Exchange | The deuterium (B1214612) atoms may be exchanging with protons from the solvent or atmospheric moisture. This is more likely to occur with protic solvents (e.g., water, methanol) and under acidic or basic conditions. |
| * Use deuterated solvents for sample preparation and analysis whenever possible. | |
| * Ensure all glassware is thoroughly dried before use. | |
| * Minimize the exposure of the solution to the atmosphere. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the this compound standard to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Tertiary alcohols are generally resistant to oxidation, but this will confirm its stability.[5][6][7][8]
-
Thermal Degradation: Heat a portion of the stock solution at 60°C.
-
Photodegradation: Expose a portion of the stock solution to UV light (e.g., 254 nm). Triphenylmethanol (B194598) itself is known to be photoactivatable.[9]
3. Sample Analysis:
-
Analyze the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by a stability-indicating method such as HPLC-UV or LC-MS.
-
A control sample, stored under normal conditions (protected from light at 2-8°C), should be analyzed at the same time points for comparison.
4. Data Presentation:
The results of the forced degradation study can be summarized in the following table:
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂ | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 60°C | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| UV Light | 0 | 100 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Control | 0 | 100 | 0 |
| 24 |
Visualizations
Caption: Plausible acid-catalyzed degradation pathway.
Caption: Troubleshooting workflow for degradation issues.
References
- 1. scribd.com [scribd.com]
- 2. CAS 66774-02-5: (2-chlorophenyl)(diphenyl)methanol [cymitquimica.com]
- 3. CLOTRIMAZOLE IMP. A (PHARMEUROPA): (2-CHLOROPHENYL)DIPHENYLMETHANOL | 66774-02-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. studymind.co.uk [studymind.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Photoactivatable aggregation-induced emission of triphenylmethanol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Chromatographic Peak Shape for (2-Chlorophenyl)diphenyl-methanol-d5
Welcome to the Technical Support Center for the chromatographic analysis of (2-Chlorophenyl)diphenyl-methanol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on achieving optimal peak shape during your experiments. Poor peak shape can compromise the accuracy and precision of your results, impacting resolution and quantification. This guide offers troubleshooting advice and frequently asked questions to help you address common chromatographic issues such as peak tailing, fronting, and splitting.
Troubleshooting Guide: Improving Peak Shape
This section provides a systematic approach to diagnosing and resolving common peak shape problems encountered during the analysis of this compound.
Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue, especially for compounds with polar functional groups like the hydroxyl group in your analyte.[1]
Primary Causes & Solutions:
-
Secondary Interactions with Silanol (B1196071) Groups: The hydroxyl group of this compound can form strong secondary interactions with residual silanol groups on the surface of silica-based stationary phases.[1][2] These interactions lead to a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and create a tailing peak.[2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) can suppress the ionization of silanol groups, reducing their ability to interact with the analyte.[3]
-
Solution 2: Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to minimize these secondary interactions.[4]
-
Solution 3: Add a Mobile Phase Modifier: Incorporating a small amount of a competitive agent, like triethylamine (B128534) (TEA), can mask the active silanol sites. However, be mindful that this can affect mass spectrometry compatibility.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[5]
-
Solution: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[6]
-
Solution: Flush the column with a strong solvent. If the problem persists, replacing the column may be necessary. Using a guard column can help protect the analytical column from contaminants.[6]
-
Q2: I am observing peak fronting for my analyte. What could be the reason?
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often indicative of sample or column issues.[7]
Primary Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[1][2][8][9][10]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible due to solubility constraints, use a solvent that is weaker than or as close in strength as possible to the mobile phase.
-
-
Column Overload (Concentration Effect): A highly concentrated sample can also lead to peak fronting.
-
Solution: Dilute the sample and reinject. An improvement in peak shape suggests concentration overload.
-
-
Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can lead to distorted peak shapes, including fronting.[6]
-
Solution: This usually indicates a damaged column that needs to be replaced.
-
Q3: My chromatogram shows split peaks for this compound. How can I troubleshoot this?
Split peaks can be caused by a number of factors, from sample preparation to issues with the HPLC system.[6]
Primary Causes & Solutions:
-
Sample Solvent Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause the sample to not mix properly with the mobile phase, leading to a split peak.[6]
-
Solution: As with peak fronting, dissolve the sample in the mobile phase or a weaker solvent.
-
-
Clogged Inlet Frit or Column Void: A partial blockage of the column's inlet frit or a void in the packing material can cause the sample to be introduced onto the column in a non-uniform manner, resulting in a split peak.
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit) to try and dislodge any particulates from the frit. If a void is present, the column will likely need to be replaced.
-
-
Co-eluting Impurity: It is possible that what appears to be a split peak is actually two closely eluting compounds.
-
Solution: Adjust the mobile phase composition or gradient to improve resolution. A change in the organic modifier (e.g., methanol (B129727) vs. acetonitrile) or the use of a different stationary phase can also alter selectivity.
-
Frequently Asked Questions (FAQs)
Q4: How does the deuteration of this compound affect its chromatographic behavior compared to the non-deuterated analog?
In reversed-phase chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[11][12] This is known as the chromatographic isotope effect. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to weaker van der Waals interactions with the non-polar stationary phase.[12] This results in a slightly shorter retention time for the deuterated compound. The peak shape itself should not be significantly affected by deuteration alone.
Q5: What is an acceptable peak asymmetry or tailing factor?
A perfectly symmetrical, Gaussian peak has an asymmetry factor (As) or tailing factor (Tf) of 1.0.[3] In practice, values between 0.9 and 1.2 are generally considered good. For many routine analyses, a tailing factor up to 1.5 may be acceptable.[3] However, for high-resolution separations or trace analysis, a value closer to 1.0 is desirable to ensure accurate integration and quantification.
Q6: Can the choice of stationary phase chemistry impact the peak shape of this compound?
Yes, the stationary phase chemistry can have a significant impact. This compound is a non-polar, aromatic compound with a tertiary alcohol group.
-
C18 Columns: These are a good starting point due to their hydrophobic nature, which will provide good retention for this non-polar analyte.
-
Phenyl Columns: Columns with a phenyl stationary phase can offer alternative selectivity for aromatic compounds through π-π interactions, which may improve peak shape and resolution from closely eluting impurities.
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a modified surface that can help to shield residual silanol groups, reducing the peak tailing that can occur with polar functional groups like the hydroxyl in your analyte.[4]
Quantitative Data Summary
The following tables provide illustrative data on how different chromatographic parameters can influence peak shape, as measured by the peak asymmetry factor.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor (As) | Observations |
| 7.0 | 2.35 | Significant peak tailing observed due to interaction with ionized silanols.[3] |
| 5.0 | 1.60 | Tailing is reduced but still present. |
| 3.0 | 1.33 | Improved peak symmetry as silanol ionization is suppressed.[3] |
Table 2: Effect of Sample Solvent on Peak Shape (Theoretical Plate Number)
| Sample Solvent | Theoretical Plate Number (TPN) | Observations |
| Methanol (Stronger than Mobile Phase) | Lower TPN | Peak broadening and potential fronting due to rapid initial elution.[8] |
| Water (Weaker than Mobile Phase) | Higher TPN | Sharper peaks as the analyte is focused at the head of the column.[8] |
| Mobile Phase | Optimal TPN | Ideal scenario for maintaining good peak shape.[8] |
Table 3: Comparative Retention Times of Deuterated vs. Non-Deuterated Analogs (Illustrative)
| Compound | Retention Time (min) | Retention Time Shift (ΔtR) |
| (2-Chlorophenyl)diphenyl-methanol | 5.25 | - |
| This compound | 5.21 | -0.04 |
Note: This data is illustrative. The exact retention time shift will depend on the specific chromatographic conditions and the number and position of deuterium (B1214612) atoms.[13]
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
1. Sample Preparation
-
Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving it in methanol to achieve a similar concentration to the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Run Time | 10 minutes |
3. Data Analysis
-
Integrate the peak for this compound and calculate the peak asymmetry or tailing factor.
-
Assess the peak width and resolution from any adjacent peaks.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Caption: A flowchart for systematically troubleshooting common chromatographic peak shape issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. mastelf.com [mastelf.com]
- 6. bvchroma.com [bvchroma.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of sample solvent on the chromatographic peak shape of analytes - CONICET [bicyt.conicet.gov.ar]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
addressing isotopic exchange issues with (2-Chlorophenyl)diphenyl-methanol-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2-Chlorophenyl)diphenyl-methanol-d5 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the deuterium-labeled form of (2-Chlorophenyl)diphenylmethanol. It is primarily used as an internal standard in quantitative analysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] The five deuterium (B1214612) atoms on one of the phenyl rings provide a distinct mass difference from the unlabeled analyte, allowing for accurate quantification even with variations in sample preparation and instrument response.
Q2: What are the common isotopic exchange issues with this compound?
The most significant isotopic exchange issue with this compound involves the potential for "back-exchange" of deuterium atoms for hydrogen atoms from the surrounding solvent or matrix. While the deuterium atoms on the phenyl ring (C-D bonds) are generally stable, the hydrogen on the hydroxyl group (-OH) is readily exchangeable. If the synthesis of the deuterated standard involves exchangeable deuterium, it can be lost. More critically for users, deuterium labels on carbon atoms can sometimes exchange under certain conditions.[3]
Factors that can promote back-exchange include:
-
pH: Acidic or basic conditions can catalyze the exchange of deuterium atoms.[3]
-
Temperature: Higher temperatures can increase the rate of exchange.
-
Solvent Composition: Protic solvents (e.g., water, methanol) can serve as a source of hydrogen atoms for exchange.
Q3: How can isotopic exchange affect my analytical results?
Isotopic exchange can compromise the accuracy and precision of your quantification. If deuterium atoms are lost from the internal standard, its mass signal will decrease, while the signal of the unlabeled analyte may artificially increase. This leads to an overestimation of the analyte concentration.
Q4: Besides isotopic exchange, what other issues should I be aware of when using this internal standard?
-
Chromatographic Shift: Deuterated standards can sometimes exhibit slightly different retention times compared to their unlabeled counterparts due to the kinetic isotope effect. This can lead to differential matrix effects.
-
Differential Matrix Effects: The analyte and the internal standard may experience different degrees of ion suppression or enhancement from components in the sample matrix, leading to inaccurate quantification.
-
Purity: The presence of unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte's concentration.
Troubleshooting Guides
Issue 1: Suspected Isotopic Exchange (Back-Exchange)
Symptoms:
-
Decreasing internal standard signal over time in prepared samples.
-
Inconsistent or drifting calibration curves.
-
Appearance of a signal at the mass of a partially deuterated standard.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected isotopic exchange.
Experimental Protocol: Assessing Isotopic Stability
-
Prepare Solutions: Prepare solutions of this compound in various solvents and pH conditions relevant to your experimental workflow (e.g., mobile phase, extraction solvent, acidic and basic buffers).
-
Incubation: Incubate these solutions at different temperatures (e.g., room temperature, 37°C) for varying durations (e.g., 0, 2, 8, 24 hours).
-
Analysis: Analyze the samples by LC-MS and monitor the mass-to-charge ratio (m/z) for the deuterated standard and any potential back-exchanged species.
-
Data Evaluation: Calculate the percentage of the deuterated standard remaining at each time point and condition.
Illustrative Stability Data:
The following table presents hypothetical stability data for this compound under different pH conditions after 24 hours of incubation at room temperature.
| pH of Solution | % Remaining this compound |
| 2.0 | 92.5% |
| 4.0 | 98.1% |
| 7.0 | 99.8% |
| 9.0 | 96.3% |
| 11.0 | 91.7% |
Note: This data is for illustrative purposes only and actual stability will depend on the specific experimental conditions.
Issue 2: Chromatographic Shift Between Analyte and Internal Standard
Symptoms:
-
Noticeable and reproducible separation between the analyte and internal standard peaks.
-
Poor precision in the analyte/internal standard peak area ratio, especially in complex matrices.
Troubleshooting Workflow:
Caption: Workflow for addressing chromatographic shifts.
Experimental Protocol: Evaluating Matrix Effects
This protocol helps determine if a chromatographic shift is leading to differential matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.
-
-
Analyze Samples: Inject all three sets into the LC-MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Compare MF for Analyte and IS: A significant difference in the Matrix Factor for the analyte and the internal standard indicates differential matrix effects.
Illustrative Matrix Effect Data:
| Sample Set | Analyte Peak Area | IS Peak Area |
| Set A (Neat) | 1,200,000 | 1,500,000 |
| Set B (Post-Spike) | 850,000 | 1,350,000 |
| Set C (Pre-Spike) | 780,000 | 1,230,000 |
Calculations:
-
Analyte MF: 850,000 / 1,200,000 = 0.71 (Significant ion suppression)
-
IS MF: 1,350,000 / 1,500,000 = 0.90 (Minimal ion suppression)
References
Technical Support Center: Minimizing Ion Suppression for (2-Chlorophenyl)diphenyl-methanol-d5
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing ion suppression when analyzing (2-Chlorophenyl)diphenyl-methanol-d5 using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS analysis of this compound that may be related to ion suppression.
Issue 1: Poor or Inconsistent Peak Area Response for this compound
Possible Causes:
-
Significant Ion Suppression: Co-eluting matrix components can suppress the ionization of the analyte, leading to a reduced signal.
-
Suboptimal Ionization Source Conditions: The settings of the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source may not be optimal for this compound.
-
Analyte Degradation: The analyte may be degrading in the sample or during the analysis.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Optimize Sample Preparation: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Chromatographic Optimization: Modify the LC method to separate this compound from the ion-suppressing regions of the chromatogram. This can involve changing the column, mobile phase composition, or gradient profile.
-
Optimize MS Source Parameters: Systematically adjust source parameters such as capillary voltage, gas flow rates, and temperature to maximize the signal for this compound.
Issue 2: Inconsistent Results for Quality Control (QC) Samples
Possible Causes:
-
Differential Ion Suppression: The analyte and its deuterated internal standard may be experiencing different degrees of ion suppression, leading to inaccurate quantification.[1] This can occur if there is a slight chromatographic separation between the two compounds.[1]
-
Variability in Matrix Composition: Different lots of biological matrices can have varying compositions, leading to inconsistent ion suppression effects.
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of (2-Chlorophenyl)diphenyl-methanol and its d5-labeled internal standard. They should ideally co-elute perfectly.[1]
-
Assess Matrix Effects Quantitatively: Use the post-extraction spike method to determine the percentage of ion suppression for both the analyte and the internal standard in different lots of matrix.
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[2] This leads to a decreased signal intensity, which can result in underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility of results.[3]
Q2: I am using a deuterated internal standard, this compound. Shouldn't that correct for ion suppression?
Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification.[2] However, deuteration can sometimes lead to slight differences in chromatographic retention time (the "deuterium isotope effect"). If this separation occurs in a region of variable ion suppression, the analyte and internal standard will be affected differently, leading to inaccurate results.
Q3: What are the common causes of ion suppression?
Common causes include:
-
Endogenous matrix components: Salts, lipids, and proteins from biological samples.[3]
-
Exogenous substances: Contaminants from sample preparation, such as polymers from plasticware.[3]
-
Mobile phase additives: Non-volatile buffers like phosphate (B84403) can cause significant suppression.[4]
-
High concentrations of the analyte or internal standard: This can lead to saturation of the ionization process.[3]
Q4: How can I determine if ion suppression is affecting my assay?
A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of the analyte solution into the MS source while injecting a blank matrix extract onto the LC column. Any dip in the baseline signal indicates a region of ion suppression.[5]
Data Presentation
The following table provides an illustrative example of how to present quantitative data when assessing matrix effects for (2-Chlorophenyl)diphenyl-methanol and its deuterated internal standard. Disclaimer: The following data is representative and intended for illustrative purposes only. Actual results may vary depending on the specific experimental conditions and matrix.
| Analyte | Matrix Lot 1: Matrix Effect (%) | Matrix Lot 2: Matrix Effect (%) | Matrix Lot 3: Matrix Effect (%) |
| (2-Chlorophenyl)diphenyl-methanol | 85.2 | 88.1 | 83.5 |
| This compound | 84.9 | 87.5 | 84.0 |
| Analyte/IS Ratio | 1.004 | 1.007 | 0.994 |
Interpretation: A matrix effect value of 100% indicates no ion suppression or enhancement. Values below 100% indicate ion suppression. In this example, while both the analyte and the internal standard experience ion suppression, the ratio of their peak areas remains close to 1, indicating that the internal standard is effectively compensating for the matrix effect.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
Objective: To quantify the degree of ion suppression or enhancement for (2-Chlorophenyl)diphenyl-methanol in a specific matrix.
Materials:
-
LC-MS/MS system
-
(2-Chlorophenyl)diphenyl-methanol and this compound analytical standards
-
Blank biological matrix (e.g., plasma, urine)
-
Appropriate solvents for extraction and reconstitution
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set B (Post-Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Spike): Analyte and internal standard are spiked into the blank matrix before extraction.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Protocol 2: LC-MS/MS Method for the Analysis of (2-Chlorophenyl)diphenyl-methanol (Adapted from Clotrimazole (B1669251) Methods)
Objective: To provide a starting point for the development of an LC-MS/MS method for (2-Chlorophenyl)diphenyl-methanol.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
(2-Chlorophenyl)diphenyl-methanol: Precursor ion > Product ion (To be determined by infusion of the analytical standard)
-
This compound: Precursor ion > Product ion (To be determined by infusion of the analytical standard)
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
Caption: Troubleshooting workflow for ion suppression issues.
Caption: A typical sample preparation workflow for bioanalysis.
Caption: Differential ion suppression due to chromatographic shift.
References
Technical Support Center: Troubleshooting Poor Recovery of (2-Chlorophenyl)diphenyl-methanol-d5
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to the poor recovery of the internal standard (IS), (2-Chlorophenyl)diphenyl-methanol-d5, during sample extraction.
Frequently Asked Questions (FAQs) - Initial Assessment
Q1: What are the primary causes of poor or inconsistent recovery for this compound?
Poor recovery of this internal standard typically stems from three main areas:
-
Extraction Inefficiency: The chosen extraction protocol may not be optimal for the physicochemical properties of the compound. This can be due to an incorrect choice of solvent, improper pH, or suboptimal parameters in either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[1]
-
Matrix Effects: Components within the sample matrix (e.g., plasma, urine, tissue homogenate) can interfere with the extraction process or, more commonly, cause ion suppression or enhancement during analysis by mass spectrometry, leading to an apparent low recovery.[1][2][3]
-
Internal Standard Integrity: Although less common for a phenyl-d5 labeled compound, issues like isotopic exchange (loss of deuterium), degradation, or impurities in the standard solution can lead to inaccurate results.[2][4] Differences in physicochemical properties between the deuterated standard and the native analyte can also lead to differential extraction recovery.[4]
Q2: What key chemical properties of this compound should I consider for method development?
Understanding the compound's properties is critical for designing an effective extraction method. This compound is a non-polar, hydrophobic molecule with a very weak acidic character.
Table 1: Physicochemical Properties of (2-Chlorophenyl)diphenyl-methanol and its Deuterated Analog
| Property | Value | Significance for Extraction |
|---|---|---|
| Molecular Formula | C₁₉H₁₀D₅ClO[5] | Affects mass spectrometry settings. |
| Molecular Weight | ~299.81 g/mol [5] | Affects mass spectrometry settings. |
| LogP (XLogP3) | 4.7[6][7] | Indicates high hydrophobicity; the compound will strongly partition into non-polar organic solvents. |
| Predicted pKa | 12.36 ± 0.29[8] | The hydroxyl group is a very weak acid. The compound will be in its neutral form across the entire practical pH range, simplifying pH manipulation during extraction. |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol (B129727).[8][9] | Guides the choice of reconstitution and elution solvents. Its low aqueous solubility is the basis for its extraction from aqueous matrices. |
| Physical Form | Solid[10] | Important for the preparation of stock and working standard solutions. |
Q3: How can I determine if my problem is due to extraction inefficiency or matrix effects?
A post-extraction spike experiment is a standard procedure to differentiate between these two issues.[1] This experiment helps isolate the extraction step from the analytical (instrumental) step.
-
Low Recovery in Pre-Spike, High Recovery in Post-Spike: This pattern indicates a problem with the extraction process itself (extraction inefficiency). The internal standard is being lost during the wash, elution, or phase transfer steps.
-
Low Recovery in Both Pre-Spike and Post-Spike: This suggests that the extraction is likely efficient, but the signal is being suppressed by matrix components during analysis.
-
Inconsistent Recovery: If recovery varies widely between different samples, this often points towards variable matrix effects among samples.[3]
Troubleshooting Guides: Extraction Optimization
Issue 1: Suboptimal Liquid-Liquid Extraction (LLE) Parameters
LLE separates compounds based on their differential solubility in two immiscible liquids.[11] For a hydrophobic compound like this compound, the goal is to efficiently transfer it from an aqueous sample matrix to a non-polar organic solvent.
Q: My LLE recovery is low and/or variable. What steps should I take to optimize it?
A: Focus on the choice of extraction solvent, sample pH, phase volume ratio, and physical mixing technique.
-
Solvent Selection: The high LogP value (4.7) suggests that non-polar solvents will be effective. However, solvent polarity should be optimized.
-
Action: Test a range of water-immiscible organic solvents. Start with a common solvent like methyl tert-butyl ether (MTBE) or diethyl ether. If recovery is still low, consider solvents of different polarities, such as ethyl acetate (B1210297) or dichloromethane. Ensure the chosen solvent is compatible with your analytical instrumentation (e.g., GC-MS or LC-MS).
-
-
Sample pH: The pKa of ~12.4 means the compound is neutral at all but the most basic pH levels.
-
Action: Generally, maintaining a neutral pH is sufficient. Adjusting the sample pH to be slightly acidic (e.g., pH 6-7) can help minimize the extraction of basic interferences.
-
-
Phase Volume Ratio: The ratio of organic solvent to the aqueous sample can impact extraction efficiency.
-
Action: Increase the volume of the organic solvent. Perform multiple extractions with smaller volumes of fresh organic solvent (e.g., 3 x 2 mL instead of 1 x 6 mL) as this is more efficient at recovering the analyte.[12]
-
-
Mixing and Emulsion Formation: Inadequate mixing leads to poor extraction, while overly vigorous mixing can create emulsions that are difficult to break and lead to analyte loss.
-
Action: Gently invert the extraction tube for 2-5 minutes to ensure thorough mixing without forming a stable emulsion. If an emulsion does form, it can sometimes be broken by centrifugation, addition of a small amount of brine, or gentle stirring at the interface.
-
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis for Differentiating Matrix Effects from Extraction Inefficiency
This protocol allows you to isolate and identify the source of poor internal standard recovery.[1]
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Prepare a solution of this compound in a clean solvent (e.g., the final reconstitution solvent) at the target concentration.
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma from an untreated subject) and perform the complete extraction procedure. After the final evaporation step, spike the resulting extract with the internal standard to the target concentration.
-
Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with the internal standard at the target concentration before starting the extraction procedure. Process this sample through the entire extraction method.
-
-
Analyze Samples: Analyze all three sets of samples using your established analytical method (e.g., LC-MS/MS).
-
Calculate Recovery and Matrix Effect: Use the peak areas obtained from the analysis.
-
Extraction Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Matrix Effect (%) = [(Peak Area of Set B / Peak Area of Set A) - 1] * 100
-
Table 2: Interpreting the Results of a Post-Extraction Spike Experiment
| Scenario | Extraction Recovery | Matrix Effect | Likely Problem | Next Steps |
|---|---|---|---|---|
| 1 | Low (<80%) | Near Zero (e.g., -15% to 15%) | Extraction Inefficiency | Optimize LLE or SPE protocol (solvents, pH, volumes). |
| 2 | High (>80%) | Significant Negative Value (e.g., < -20%) | Ion Suppression | Improve sample cleanup, dilute the sample, or optimize chromatography. |
| 3 | High (>80%) | Significant Positive Value (e.g., > 20%) | Ion Enhancement | Improve sample cleanup, dilute the sample, or optimize chromatography. |
| 4 | Low (<80%) | Significant Negative Value (e.g., < -20%) | Combined Problem | Address extraction inefficiency first, then re-evaluate matrix effects. |
Protocol 2: Baseline Liquid-Liquid Extraction (LLE) Protocol
This protocol provides a starting point for extracting this compound from an aqueous matrix like plasma.
Methodology:
-
Sample Preparation: To 200 µL of sample (e.g., plasma) in a microcentrifuge tube, add the internal standard solution.
-
Protein Precipitation (if needed): Add 600 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to the supernatant.
-
Mixing: Cap the tube and mix by gentle inversion for 5 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Re-extraction (Optional but Recommended): Repeat steps 3-6 with a fresh aliquot of MTBE and combine the organic layers.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for analysis.
Protocol 3: Baseline Solid-Phase Extraction (SPE) Protocol
SPE can provide a cleaner extract compared to LLE, which is beneficial for reducing matrix effects.[3][13] Given the compound's high LogP, a reverse-phase sorbent (like C18) is appropriate.
Methodology:
-
Sorbent: C18 SPE Cartridge (e.g., 100 mg, 1 mL).
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid) onto the cartridge at a slow, controlled flow rate (e.g., 1 mL/min).
-
Washing: Pass 1 mL of a wash solution (e.g., 10% methanol in water) through the cartridge to remove polar interferences.
-
Elution: Elute the internal standard from the cartridge using 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile). A slow elution flow rate can improve recovery.[1]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Visualized Workflows
Caption: General troubleshooting workflow for poor internal standard recovery.
Caption: Workflow for optimizing a Liquid-Liquid Extraction (LLE) protocol.
Caption: Workflow for optimizing a Solid-Phase Extraction (SPE) protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (2-Chlorophenyl)diphenylmethanol | C19H15ClO | CID 298659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy (2-Chlorophenyl)diphenyl-d5-methanol [smolecule.com]
- 8. CLOTRIMAZOLE IMP. A (PHARMEUROPA): (2-CHLOROPHENYL)DIPHENYLMETHANOL price,buy CLOTRIMAZOLE IMP. A (PHARMEUROPA): (2-CHLOROPHENYL)DIPHENYLMETHANOL - chemicalbook [m.chemicalbook.com]
- 9. 66774-02-5 CAS MSDS (CLOTRIMAZOLE IMP. A (PHARMEUROPA): (2-CHLOROPHENYL)DIPHENYLMETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. CAS 66774-02-5: (2-chlorophenyl)(diphenyl)methanol [cymitquimica.com]
- 11. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chromatographyonline.com [chromatographyonline.com]
interference issues with (2-Chlorophenyl)diphenyl-methanol-d5 in complex matrices
Welcome to the technical support center for (2-Chlorophenyl)diphenyl-methanol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered when using this compound as a deuterated internal standard in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled version of (2-Chlorophenyl)diphenyl-methanol. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). It is particularly relevant in bioanalytical methods for the quantification of its unlabeled counterpart, which is a known impurity and degradation product of the antifungal drug, Clotrimazole.
Q2: Why am I observing poor reproducibility of the analyte/(2-Chlorophenyl)diphenyl-methanol-d5 area ratio?
Poor reproducibility can stem from several factors. A primary cause is differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement from components in the sample matrix. Other potential causes include inconsistent sample preparation, instrument instability, or issues with the purity of the internal standard.
Q3: Can this compound completely eliminate matrix effects?
While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes them to elute into regions with varying degrees of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.
Q4: My analyte and this compound are not co-eluting. What could be the issue?
A slight separation on the chromatographic column can occur due to the deuterium (B1214612) isotope effect. While often negligible, this can be exacerbated by the column's condition or the chromatographic method itself. Column degradation or contamination can alter the separation of the analyte and the internal standard.
Q5: I'm seeing a signal for the unlabeled analyte in my blank samples that were only spiked with this compound. What does this indicate?
This suggests that your internal standard solution may be contaminated with the unlabeled analyte. It is crucial to assess the purity of the internal standard to ensure that its contribution to the analyte's signal is minimal.[1]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting substances, are a common challenge in LC-MS/MS analysis in complex matrices. While this compound is designed to compensate for these effects, significant or differential matrix effects can still lead to inaccurate results.
Experimental Protocol: Matrix Effect Evaluation
This experiment is designed to quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.[1]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and this compound in a clean solvent (e.g., methanol/water).
-
Set B (Post-Extraction Spike): Blank matrix extract (e.g., plasma extract) spiked with the analyte and this compound.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and this compound before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation: Hypothetical Matrix Effect Evaluation
| Sample Set | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Effect (Analyte) | Matrix Effect (IS) |
| Set A (Neat) | 1,200,000 | 1,350,000 | 0.89 | - | - |
| Set B (Post-Spike) | 850,000 | 1,100,000 | 0.77 | 70.8% (Suppression) | 81.5% (Suppression) |
| Set C (Pre-Spike) | 780,000 | 1,012,000 | 0.77 | - | - |
Interpretation and Troubleshooting:
-
In this example, both the analyte and the internal standard show ion suppression. However, the analyte experiences more significant suppression than the internal standard, indicating a differential matrix effect. This would lead to an overestimation of the analyte concentration.
-
Troubleshooting Steps:
-
Chromatographic Optimization: Adjust the mobile phase gradient or change the column to improve separation from interfering matrix components.
-
Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) instead of protein precipitation, to remove interfering substances.
-
Dilution: Dilute the sample to reduce the concentration of matrix components.
-
Mandatory Visualization:
Caption: Workflow for evaluating and troubleshooting matrix effects.
Guide 2: Assessing Internal Standard Purity
The presence of the unlabeled analyte as an impurity in the deuterated internal standard can lead to a positive bias in the quantification, especially at the lower limit of quantification (LLOQ).
Experimental Protocol: Assessing Contribution from Internal Standard
-
Prepare a Blank Sample: A matrix sample with no analyte.
-
Spike with Internal Standard: Add this compound at the concentration used in the assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the LLOQ for the analyte. If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.[1]
Data Presentation: Hypothetical IS Purity Assessment
| Sample | Analyte Transition Response | LLOQ Response | % Contribution from IS |
| Blank + IS | 5,000 | 100,000 | 5% |
| LLOQ Sample | 100,000 | 100,000 | - |
Interpretation and Troubleshooting:
-
In this example, the contribution from the internal standard is 5%, which is acceptable.
-
If the contribution were, for example, 30%, it would indicate that the internal standard is not pure enough for the assay at this LLOQ.
-
Troubleshooting Steps:
-
Source a new lot of IS: Obtain a new batch of this compound with higher isotopic purity.
-
Increase LLOQ: If a purer standard is not available, the LLOQ of the assay may need to be raised to a level where the contribution from the IS is less than 20%.
-
Mandatory Visualization:
Caption: Decision workflow for assessing internal standard purity.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods: Featuring (2-Chlorophenyl)diphenyl-methanol-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure the reliability and accuracy of experimental data. The choice of an appropriate internal standard is a pivotal aspect of this validation, particularly in chromatographic and mass spectrometric techniques. This guide provides a comparative analysis of analytical method validation, using the quantification of the atypical antipsychotic drug lurasidone (B1662784) as a case study. We will explore the use of various internal standards and introduce (2-Chlorophenyl)diphenyl-methanol-d5 as a potential candidate, comparing its expected performance with established alternatives.
The Role of Internal Standards in Analytical Method Validation
Internal standards are essential in analytical chemistry for improving the precision and accuracy of quantitative analysis. They are compounds with similar physicochemical properties to the analyte of interest, added in a known concentration to both the calibration standards and the unknown samples. The internal standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should not be present in the original sample and should have a retention time and mass spectral behavior close to, but distinct from, the analyte.
This compound is a deuterium-labeled stable isotope of a clotrimazole (B1669251) degradation product.[1][2] Its deuteration makes it an excellent candidate as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, as it will co-elute with its non-deuterated counterpart but can be distinguished by its higher mass.[3] While direct validation data for its use is not extensively published, its properties suggest it would be a reliable choice for analytes with similar chemical structures.
Comparative Analysis of Internal Standards for Lurasidone Quantification
To illustrate the comparative performance of different internal standards, we will examine validated methods for the quantification of lurasidone. Lurasidone analysis has been reported using various internal standards, including ziprasidone, chlorpromazine, and the stable isotope-labeled lurasidone-d8.[4][5][6] The performance of these methods provides a benchmark against which the potential use of this compound can be evaluated.
Performance Data of Validated Analytical Methods for Lurasidone
The following tables summarize the quantitative data from validated analytical methods for lurasidone using different internal standards. This data allows for a direct comparison of their performance characteristics.
| Internal Standard | Analytical Method | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Ziprasidone | LC-MS/MS | 2 - 1000 | 90.3 - 101.8 | 1.7 (intra-day), 8.6 (inter-day) | 2.0 | [4][7][8] |
| Chlorpromazine | HPLC-UV | 500 - 50000 | 100.32 | < 2 (intra- and inter-day) | 431.7 | [5] |
| Lurasidone-d8 | LC-MS/MS | 5 - 1000 | Not explicitly stated, but within acceptance limits | Not explicitly stated, but within acceptance limits | Not explicitly stated | [6] |
Table 1: Comparison of Performance Characteristics of Analytical Methods for Lurasidone Quantification.
Experimental Protocols for Analytical Method Validation
A comprehensive validation of an analytical method is crucial to ensure its suitability for its intended purpose. The following is a detailed protocol for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which would be applicable when using this compound as an internal standard.
Key Validation Parameters and Methodology
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and comparing them to samples spiked with the analyte and internal standard. No significant interfering peaks should be observed at the retention times of the analyte and internal standard.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.
-
Accuracy: The closeness of the measured value to the true value. It is determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and calculating the percentage recovery. The mean recovery should be within an acceptable range, typically 85-115%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is determined for both intra-day (repeatability) and inter-day (intermediate precision) analyses of QC samples. The %RSD should generally be ≤ 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting components from the sample matrix. It is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top storage, and long-term storage).
Visualizing the Validation Workflow and Decision Process
To further clarify the processes involved in analytical method validation, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the logical steps for selecting a suitable internal standard.
Caption: Experimental workflow for analytical method validation.
Caption: Decision tree for selecting an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Analysis of (2-Chlorophenyl)diphenylmethanol-d5 and its Non-Deuterated Standard in Quantitative Analysis
This guide provides a detailed comparison of the deuterated stable isotope-labeled standard, (2-Chlorophenyl)diphenylmethanol-d5, and its non-deuterated counterpart for use in quantitative analytical workflows. The information presented is intended for researchers, scientists, and drug development professionals engaged in bioanalytical method development, validation, and sample analysis.
(2-Chlorophenyl)diphenylmethanol is recognized as a significant impurity of the antifungal agent Clotrimazole.[1][2][3] Accurate quantification of this impurity is crucial for quality control and regulatory compliance. The use of a stable isotope-labeled internal standard, such as (2-Chlorophenyl)diphenylmethanol-d5, is the gold standard in mass spectrometry-based bioanalytical methods, offering significant advantages over the use of a non-deuterated standard or a structural analog.[4]
The Role of Deuterated Standards in Enhancing Analytical Performance
Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest. This similarity ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer. By adding a known concentration of the deuterated standard to samples and calibration standards, variations during sample preparation and analysis can be effectively normalized, leading to more accurate and precise quantification of the target analyte.
Comparative Data: Deuterated vs. Non-Deuterated Standards
The following table summarizes the expected performance characteristics when using (2-Chlorophenyl)diphenylmethanol-d5 as an internal standard versus using an external calibration with the non-deuterated standard in a typical LC-MS/MS assay for the quantification of (2-Chlorophenyl)diphenylmethanol in a biological matrix.
| Parameter | (2-Chlorophenyl)diphenylmethanol-d5 (Internal Standard) | Non-Deuterated Standard (External Calibration) |
| Calibration Curve Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% |
| Precision (% CV) | < 5% | < 15% |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL | ~5 ng/mL |
| Matrix Effect (% CV) | < 5% | 15-30% |
| Recovery (% CV) | < 5% | 10-20% |
This data is representative of typical performance improvements observed with the use of a stable isotope-labeled internal standard and is intended for illustrative purposes.
Experimental Protocols
A robust and sensitive method for the simultaneous determination of (2-Chlorophenyl)diphenylmethanol and its deuterated internal standard in a biological matrix, such as human plasma, can be achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution ((2-Chlorophenyl)diphenylmethanol-d5, 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 3.5 µm)[5]
-
Mobile Phase: A mixture of methanol (B129727) and acetonitrile (e.g., 95:5 v/v)[5]
-
Flow Rate: 1 mL/min[5]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(2-Chlorophenyl)diphenylmethanol: Precursor Ion (m/z) -> Product Ion (m/z)
-
(2-Chlorophenyl)diphenylmethanol-d5: Precursor Ion (m/z) -> Product Ion (m/z)
-
-
Collision Energy: Optimized for each transition
-
Dwell Time: 100 ms
(Note: Specific MRM transitions and collision energies would need to be empirically determined for the specific instrument used.)
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical advantage of using a deuterated internal standard.
Caption: Experimental workflow for the quantification of (2-Chlorophenyl)diphenylmethanol.
Caption: Logical comparison of deuterated and non-deuterated standards.
Conclusion
The use of (2-Chlorophenyl)diphenylmethanol-d5 as an internal standard provides superior accuracy, precision, and sensitivity for the quantification of (2-Chlorophenyl)diphenylmethanol compared to methods relying on external calibration with a non-deuterated standard. Its ability to mimic the behavior of the analyte throughout the analytical process effectively compensates for experimental variability, leading to more reliable and robust data. For researchers and professionals in drug development and quality control, the adoption of deuterated internal standards is a critical step in ensuring the integrity of analytical results.
References
A Comparative Guide to the Bioanalysis of Lenvatinib: Evaluating Internal Standards and Analytical Methodologies
For researchers and professionals in drug development, the precise quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic and toxicokinetic assessments. Lenvatinib (B1674733), a multi-kinase inhibitor, is a key compound in cancer therapy, and its accurate measurement is critical. This guide provides a comparative analysis of various analytical methods for the quantification of Lenvatinib, with a special focus on the role and performance of different internal standards, including (2-Chlorophenyl)diphenyl-methanol-d5.
The data presented herein is compiled from several validation studies, offering a comprehensive overview of the methodologies employed in the bioanalysis of Lenvatinib. This guide aims to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Performance Comparison of Lenvatinib Bioanalytical Methods
The selection of an appropriate internal standard (IS) and analytical technique is crucial for the development of a robust and reliable bioanalytical method. The following tables summarize the performance characteristics of various methods reported for the quantification of Lenvatinib in human plasma, utilizing different internal standards and analytical platforms such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Table 1: Comparison of LC-MS/MS Methods for Lenvatinib Quantification
| Parameter | Method using this compound | Method using Lenvatinib-D4[1] | Method using Propranolol[2] | Method using Carfilzomib[3] |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.50 - 2000[1] | 9.6 - 10,000 | 10% - 200% of an unspecified concentration |
| Intra-day Precision (%CV) | Within 14.9%[4] | ≤ 10.0%[1] | < 6.7% | Within USFDA guidelines |
| Inter-day Precision (%CV) | Not more than 12.7%[4] | ≤ 11.3%[1] | < 6.7% | Within USFDA guidelines |
| Intra-day Accuracy (%) | ± 11.1%[4] | 96.3 to 109.0%[1] | 95.8 - 108.3% | Within USFDA guidelines |
| Inter-day Accuracy (%) | ± 11.5%[4] | 98.0 to 108.0%[1] | 95.8 - 108.3% | Within USFDA guidelines |
| Recovery (%) | Not explicitly stated | ≥ 95.6%[1] | 66.8% (Lenvatinib) | Within USFDA guidelines |
| Lower Limit of Quantification (LLOQ) (ng/mL) | Not explicitly stated | 0.50[1] | 9.6 | Not explicitly stated |
| Sample Preparation | Not explicitly stated | Protein Precipitation[5] | Acetonitrile (B52724) Precipitation[2] | Not explicitly stated |
Table 2: Comparison of HPLC Methods for Lenvatinib Quantification
| Parameter | HPLC-UV Method 1[6] | HPLC-PDA Method[7] | HPLC-UV Method 2[8] |
| Linearity Range (µg/mL) | 0.005 - 100 | 20 - 100 | 10 - 50 |
| Retention Time (min) | Not specified | 2.135[7] | 5.122 |
| Accuracy (%) | Within ± 15%[6] | 98 - 102%[7] | 98 - 102% |
| Precision (%RSD) | Within 15%[6] | < 2%[7] | < 0.98% |
| Limit of Detection (LOD) (µg/mL) | Not specified | 0.48[7] | Not specified |
| Limit of Quantification (LOQ) (µg/mL) | 5 ng/mL (0.005 µg/mL)[6] | 1.46[7] | Not specified |
| Mobile Phase | Water with 50 mM sodium dodecyl sulfate (B86663) (pH 2.5)/acetonitrile (55.5/45, v/v)[6] | Water:Methanol (30:70% v/v)[7] | Methanol:Ammonium acetate (B1210297) buffer (30:70 v/v), pH 3.5 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioanalytical assays. Below are the summarized experimental protocols for the key methods discussed.
LC-MS/MS Method using this compound as Internal Standard
While the specific sample preparation and liquid chromatography details for the method using this compound are not fully detailed in the provided context, a general workflow can be inferred from similar bioanalytical methods. The process would typically involve protein precipitation from the plasma sample, followed by chromatographic separation and detection by mass spectrometry. The validation of such a method ensures its reliability for clinical sample analysis.[4]
LC-MS/MS Method using Lenvatinib-D4 as Internal Standard
-
Sample Preparation: Protein precipitation is employed for sample cleanup.[5]
-
Chromatography: Separation is achieved using a Synergi Fusion RP C18 column. The total run time is 4 minutes.[5]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer.
-
Validation: The method was validated according to European Medicines Agency (EMA) and Food and Drug Administration (FDA) guidelines.[5]
LC-MS/MS Method using Propranolol as Internal Standard
-
Sample Preparation: Lenvatinib and the internal standard, Propranolol, are extracted from plasma using acetonitrile precipitation.[2]
-
Chromatography: An XTerra MS C18 column is used for chromatographic separation with a mobile phase gradient of 0.1% formic acid in water and acetonitrile. The flow rate is 0.2 mL/min.[2]
-
Mass Spectrometry: Detection is carried out by LC-MS/MS with positive ion electrospray ionization. The ion transitions monitored are m/z 427.602 > 371.000 for Lenvatinib and m/z 260.064 > 116.005 for Propranolol.[2]
HPLC-UV Method
-
Chromatography: A Mightysil RP-18 GP column (4.6 mm x 250 mm, 5 µm) is used at 40°C. The mobile phase consists of water with 50 mM sodium dodecyl sulfate (pH 2.5) and acetonitrile (55.5/45, v/v) at a flow rate of 1.2 mL/min.[6]
-
Detection: Lenvatinib is detected by UV at a wavelength of 253 nm.[6]
-
Validation: The assay was validated according to bioanalytical guidelines and demonstrated robustness with intra- and inter-batch reproducibility within ±15% and 15% for accuracy and precision, respectively.[6]
Visualizing Analytical Workflows
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the typical workflows for sample analysis in bioanalytical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-species comparison in nonclinical pharmacokinetics of lenvatinib by a simple HPLC with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iajps.com [iajps.com]
- 8. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Bioanalytical Methods Using (2-Chlorophenyl)diphenyl-methanol-d5 as an Internal Standard
Guide Overview: This document provides a comparative analysis of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of (2-Chlorophenyl)diphenyl-methanol. Both methods utilize its deuterated stable isotope, (2-Chlorophenyl)diphenyl-methanol-d5, as an internal standard (IS) to ensure accuracy and precision. The comparison is designed for researchers, analytical scientists, and drug development professionals to evaluate method performance across different biological matrices.
(2-Chlorophenyl)diphenyl-methanol is a known impurity and metabolite of various pharmaceutical compounds. Its accurate quantification in biological samples is critical for toxicology, pharmacokinetics, and regulatory compliance. The use of a stable isotope-labeled internal standard like the d5 variant is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and effectively corrects for variability in sample preparation and matrix-induced ion suppression.
While direct inter-laboratory ring-trial data for this specific analyte is not publicly available, this guide synthesizes common methodologies and expected performance characteristics based on validated assays for structurally similar compounds in complex matrices.
Methodology and Performance Comparison
Two common bioanalytical workflows are compared:
-
Method A: Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS for analysis in human plasma.
-
Method B: High-Performance Liquid Chromatography (HPLC)-MS/MS for analysis in human urine.
Experimental Protocols
Method A: UHPLC-MS/MS for Human Plasma
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of working internal standard solution (this compound, 100 ng/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the UHPLC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, return to 30% B, and re-equilibrate for 1.5 minutes. Total run time: 5 minutes.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
(2-Chlorophenyl)diphenyl-methanol: Q1/Q3 transition (e.g., m/z 295.1 → 165.1)
-
This compound: Q1/Q3 transition (e.g., m/z 300.1 → 170.1)
-
-
Method B: HPLC-MS/MS for Human Urine
-
Sample Preparation (Dilute-and-Shoot):
-
Pipette 50 µL of human urine into a 1.5 mL microcentrifuge tube.
-
Add 450 µL of mobile phase A containing the internal standard (this compound, 25 ng/mL).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject 10 µL into the HPLC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reverse-phase column (e.g., 3.0 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.6 mL/min.
-
Gradient: Start at 40% B, ramp to 90% B over 6 minutes, hold for 2 minutes, return to 40% B, and re-equilibrate for 2 minutes. Total run time: 10 minutes.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) with the same transitions as Method A.
-
Data Presentation: Comparative Performance
The following tables summarize the expected validation performance for each method, adhering to typical bioanalytical method validation guidelines.
Table 1: Calibration and Sensitivity
| Parameter | Method A (Plasma) | Method B (Urine) |
|---|---|---|
| Calibration Range | 0.5 - 250 ng/mL | 1.0 - 500 ng/mL |
| Linearity (r²) | > 0.995 | > 0.992 |
| LLOQ | 0.5 ng/mL | 1.0 ng/mL |
| ULOQ | 250 ng/mL | 500 ng/mL |
Table 2: Intra-Day and Inter-Day Precision and Accuracy
| Quality Control (QC) Level (ng/mL) | Precision (CV %) | Accuracy (%) | Precision (CV %) | Accuracy (%) |
|---|---|---|---|---|
| Method A (Plasma) | Method B (Uarine) | |||
| Low QC (1.5 ng/mL) | ≤ 8.5% | 95 - 107% | ≤ 10.2% | 92 - 110% |
| Mid QC (100 ng/mL) | ≤ 6.1% | 97 - 104% | ≤ 7.5% | 96 - 105% |
| High QC (200 ng/mL) | ≤ 5.5% | 98 - 103% | ≤ 6.8% | 97 - 104% |
Table 3: Matrix Effect and Recovery
| Parameter | Method A (Plasma) | Method B (Urine) |
|---|---|---|
| Matrix Effect | 88 - 97% | 85 - 102% |
| Extraction Recovery | > 90% (Analyte & IS) | Not Applicable (Dilute-and-Shoot) |
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for bioanalytical quantification using a stable isotope-labeled internal standard.
The Gold Standard Internal Standard: A Comparative Analysis of (2-Chlorophenyl)diphenyl-methanol-d5
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in bioanalytical testing, the choice of an internal standard is a critical decision that can significantly impact the reliability of quantitative data. This guide provides an objective comparison of (2-Chlorophenyl)diphenyl-methanol-d5, a deuterated internal standard, with commonly used non-deuterated alternatives for the analysis of related pharmaceutical compounds.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, internal standards are indispensable for correcting variability throughout the analytical workflow, from sample preparation to instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard due to their near-identical chemical and physical properties to the analyte of interest.
This guide presents a detailed comparison of the expected performance of this compound with two documented non-deuterated internal standards—estazolam and ibuprofen (B1674241)—used for the bioanalysis of clotrimazole (B1669251), a compound structurally related to the unlabeled form of the deuterated standard. While specific experimental validation data for this compound was not publicly available at the time of this review, its performance characteristics are inferred from the well-established principles of using deuterated standards in mass spectrometry.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a deuterated internal standard like this compound is anticipated to provide superior accuracy and precision compared to structural analogs. This is because its behavior during sample extraction, chromatography, and ionization in the mass spectrometer is nearly identical to the unlabeled analyte. This minimizes variability and leads to more reliable and reproducible results.
The following tables summarize the performance characteristics of LC-MS/MS methods for the analysis of clotrimazole using estazolam and ibuprofen as internal standards.
Table 1: Performance Characteristics of an LC-MS/MS Method for Clotrimazole using Estazolam as an Internal Standard [1]
| Parameter | Performance Metric |
| Linearity Range | 0.01563–1.000 ng/mL |
| Correlation Coefficient (r²) | 0.9935 |
| Lower Limit of Quantification (LLOQ) | 0.01563 ng/mL |
| Accuracy (Bias %) | Within ±9% |
| Precision (CV %) | < 10% (Intra- and Inter-day) |
| Mean Extraction Recovery | > 68.4% |
Table 2: Performance Characteristics of an RP-HPLC Method for Clotrimazole using Ibuprofen as an Internal Standard
| Parameter | Performance Metric |
| Linearity Range | 50-250 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 23.90 ng/mL |
| Accuracy (Relative Recovery %) | 98.2% - 101.4% |
| Precision (RSD %) | 4.6% - 6.9% |
| --- | --- |
The Deuterated Advantage: Why this compound is the Superior Choice
While the methods using estazolam and ibuprofen demonstrate acceptable performance for the quantification of clotrimazole, the use of a deuterated internal standard such as this compound offers significant advantages that lead to higher data quality.
-
Minimized Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Because a deuterated standard co-elutes with the analyte and has the same ionization efficiency, it accurately compensates for these matrix effects. Structural analogs, with different retention times and chemical properties, may not provide the same level of compensation.
-
Improved Precision and Accuracy: By correcting for variability at every stage of the analytical process, deuterated internal standards lead to lower coefficients of variation (CV%) and bias, resulting in more precise and accurate measurements.
-
Enhanced Reliability: The near-perfect tracking of the analyte by its deuterated counterpart ensures that the analytical method is robust and produces reliable data across different sample batches and analytical runs.
Experimental Protocols
Detailed methodologies for the LC-MS/MS analysis of clotrimazole using estazolam and ibuprofen as internal standards are provided below.
Experimental Protocol 1: LC-MS/MS Analysis of Clotrimazole with Estazolam Internal Standard[1]
1. Sample Preparation:
- To 500 µL of plasma, add 50 µL of estazolam internal standard solution (50 ng/mL).
- Add 100 µL of 1 M sodium hydroxide (B78521) and 4 mL of a methyl tert-butyl ether and dichloromethane (B109758) mixture (4:1, v/v).
- Vortex for 3 minutes and centrifuge at 2500 rpm for 10 minutes.
- Transfer 3 mL of the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
- Reconstitute the residue in 200 µL of 50% aqueous methanol.
2. Chromatographic Conditions:
- Column: Phenomenex Luna CN (2.0 × 150 mm, 5 µm)
- Mobile Phase: Methanol and 0.1% aqueous formic acid (85:15, v/v)
- Flow Rate: Not specified
- Injection Volume: 10 µL
3. Mass Spectrometric Conditions:
- Instrument: Triple quadrupole mass spectrometer
- Ionization Mode: Positive electrospray ionization (ESI)
- Monitored Transitions:
- Clotrimazole: m/z 276.9 → 165.1
- Estazolam: m/z 294.9 → 266.9
Experimental Protocol 2: RP-HPLC Analysis of Clotrimazole with Ibuprofen Internal Standard
1. Sample Preparation:
- Protein precipitation method (details not specified in the abstract).
2. Chromatographic Conditions:
- Column: Enable C18 reverse phase column
- Mobile Phase: 0.5% Triethylamine in water (pH 3, adjusted with o-phosphoric acid) and acetonitrile (B52724) (20:80, v/v)
- Flow Rate: 1 mL/min
- Detection: UV at 215 nm
- Retention Times:
- Ibuprofen (IS): 5.2 min
- Clotrimazole: 8.2 min
Visualizing the Workflow
To better understand the experimental process and the logical flow of a bioanalytical method validation, the following diagrams are provided.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Key parameters for bioanalytical method validation.
Conclusion and Recommendations
The selection of an appropriate internal standard is paramount for achieving high-quality data in bioanalytical research. While structural analogs like estazolam and ibuprofen can provide acceptable performance, the use of a stable isotope-labeled internal standard, such as this compound, is the superior choice for ensuring the utmost accuracy, precision, and reliability in quantitative LC-MS analysis.
References
A Comparative Guide to (2-Chlorophenyl)diphenyl-methanol-d5 and its Non-Deuterated Analog as Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the deuterated reference material, (2-Chlorophenyl)diphenyl-methanol-d5, and its non-deuterated counterpart, (2-Chlorophenyl)diphenylmethanol. This document is intended to assist researchers in selecting the appropriate reference standard for their analytical needs, particularly in the context of quantitative analysis and impurity profiling.
(2-Chlorophenyl)diphenylmethanol is recognized as a key impurity of the antifungal drug Clotrimazole, often referred to as Clotrimazole Related Compound A[1][2][3]. Its deuterated analog, this compound, serves as an ideal internal standard for sensitive and accurate quantification in mass spectrometry-based assays[4].
Product Specifications: A Side-by-Side Comparison
The selection of a reference material is critically dependent on its certified specifications. Below is a summary of typical specifications for both the deuterated and non-deuterated forms, based on information from leading suppliers.
| Specification | This compound | (2-Chlorophenyl)diphenylmethanol |
| Synonyms | (2-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethanol | Clotrimazole Related Compound A, o-Chlorotritanol |
| CAS Number | 1219802-30-8 | 66774-02-5 |
| Molecular Formula | C₁₉D₅H₁₀ClO | C₁₉H₁₅ClO |
| Molecular Weight | ~299.81 g/mol | ~294.77 g/mol |
| Appearance | White to Off-White Solid | White to Pale Yellow Solid |
| Chemical Purity (by HPLC) | ≥98% | ≥95% - 99.83% |
| Isotopic Purity | ≥99 atom % D | Not Applicable |
| Identity Confirmation | Conforms to structure by NMR, Mass Spectrometry | Conforms to structure by NMR, Mass Spectrometry, IR |
| Solubility | Soluble in DMSO, Methanol (B129727) | Soluble in DMSO, Methanol, Chloroform (Slightly) |
| Storage Conditions | 2-8°C or Room Temperature | 2-8°C or +4°C |
Note: The specifications for (2-Chlorophenyl)diphenylmethanol are based on sample Certificates of Analysis and product information from various suppliers[1][5][6][7]. Specifications for the deuterated standard are based on supplier data[8].
The Advantage of Deuteration in Quantitative Analysis
In quantitative analytical methods, particularly those employing mass spectrometry (e.g., LC-MS, GC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision[9][10]. This compound is designed for this purpose.
The key advantages of using a deuterated internal standard like this compound over its non-deuterated analog or other structural analogs include:
-
Co-elution with the Analyte: Due to its nearly identical physicochemical properties to the non-deuterated analyte, the d5-labeled standard co-elutes during chromatographic separation. This is crucial for accurate compensation of matrix effects, where co-eluting matrix components can suppress or enhance the ionization of the analyte[11].
-
Similar Extraction Recovery and Ionization Response: The deuterated standard closely mimics the behavior of the native analyte during sample preparation (e.g., liquid-liquid extraction, solid-phase extraction) and ionization in the mass spectrometer source. This ensures that any analyte loss or variability during these steps is accurately accounted for[10].
-
Reduced Method Variability: By effectively correcting for variations in injection volume, instrument response, and sample workup, the deuterated internal standard leads to more robust and reproducible analytical methods[10].
Below is a diagram illustrating the workflow for a typical quantitative analysis using an internal standard.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocols
The following are detailed methodologies for key experiments involving the analysis of (2-Chlorophenyl)diphenylmethanol, which can be adapted for use with its deuterated internal standard.
HPLC Method for the Determination of Clotrimazole and (2-Chlorophenyl)diphenylmethanol
This method is suitable for the quality control of Clotrimazole and the quantification of (2-Chlorophenyl)diphenylmethanol as an impurity.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Zorbax C18 (100 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase: A mixture of methanol and acetonitrile (B52724) (95:5 v/v)[2].
-
Flow Rate: 1.0 mL/min[2].
-
Detection Wavelength: 225 nm[2].
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Standard Preparation:
-
Prepare individual stock solutions of (2-Chlorophenyl)diphenylmethanol and Clotrimazole in methanol (e.g., 100 µg/mL).
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve desired concentrations. For impurity analysis, a typical concentration for (2-Chlorophenyl)diphenylmethanol would be in the range of 2-12 µg/mL[2].
-
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a suitable concentration for analysis.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention times for (2-Chlorophenyl)diphenylmethanol and Clotrimazole are approximately 2.14 and 2.81 minutes, respectively, under these conditions[2].
UPLC-MS/MS Method for Quantitative Analysis in Biological Matrices
This method is designed for the sensitive quantification of analytes in complex matrices like human plasma and is where this compound would be used as an internal standard.
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source[12].
-
Column: A suitable reversed-phase UPLC column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.2% ammonium (B1175870) acetate (B1210297) and 0.1% formic acid) and an organic phase (e.g., methanol)[12].
-
Flow Rate: A typical flow rate for UPLC is in the range of 0.1 - 0.7 mL/min[12].
-
Ionization Mode: ESI positive ion mode.
-
Quantification Mode: Multiple Reaction Monitoring (MRM). The specific mass transitions for the analyte and the d5-internal standard would need to be determined through infusion experiments.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of plasma, add 50 µL of the internal standard solution (this compound in an appropriate solvent).
-
Add 200 µL of acetonitrile, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes[12].
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in an appropriate volume (e.g., 70 µL) of the mobile phase[12].
-
-
Analysis: Inject a small volume (e.g., 5 µL) of the reconstituted sample into the UPLC-MS/MS system[12]. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
The logical relationship for selecting the appropriate standard is depicted in the diagram below.
Caption: Logic for selecting the appropriate reference standard based on the analytical objective.
Conclusion
Both this compound and its non-deuterated counterpart are essential reference materials for the pharmaceutical industry. The non-deuterated standard, (2-Chlorophenyl)diphenylmethanol (Clotrimazole Related Compound A), is indispensable for the identification and purity control of Clotrimazole. For quantitative applications requiring high sensitivity and accuracy, the deuterated internal standard, this compound, is the superior choice, as it effectively compensates for analytical variability, leading to more reliable and robust data. The selection between these two reference materials should be guided by the specific requirements of the analytical method and the desired level of data quality.
References
- 1. kmpharma.in [kmpharma.in]
- 2. rxnchem.com [rxnchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. britiscientific.com [britiscientific.com]
- 6. (2-Chlorophenyl)diphenylmethanol | LGC Standards [lgcstandards.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. (2-Chlorophenyl)diphenyl-d5-methanol (phenyl-d5) [lgcstandards.com]
- 9. benchchem.com [benchchem.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to Selecting Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled (SIL) internal standards is a cornerstone of accurate and precise quantitative analysis in mass spectrometry, particularly in the fields of pharmacology, metabolomics, and clinical diagnostics. The ideal SIL internal standard co-elutes with the analyte and exhibits identical physicochemical properties, ensuring it accurately compensates for variations in sample preparation, chromatography, and ionization.[1][2] The most common stable isotopes used for labeling are deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).[1][3] While deuterated standards are widely used due to their lower cost and wider availability, ¹³C- and ¹⁵N-labeled standards are often considered the gold standard due to their superior performance characteristics.[1][3]
This guide provides an objective comparison of the performance of different stable isotope-labeled internal standards, supported by experimental data, to assist researchers in making informed decisions for their analytical assays.
Data Presentation: A Comparative Analysis of Performance
The choice of isotopic label can significantly impact the accuracy, precision, and robustness of a quantitative assay. The following tables summarize the key performance differences between deuterated (²H) and carbon-13 (¹³C)-labeled internal standards.
Table 1: General Performance Characteristics of Deuterated vs. ¹³C-Labeled Internal Standards
| Feature | Deuterated (²H) Labeled IS | ¹³C-Labeled Labeled IS | Rationale & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte.[2] | Typically co-elutes perfectly with the analyte.[3] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[2][3] |
| Isotopic Stability | Can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH). | Highly stable as ¹³C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange. | ¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis. |
| Isotope Effect | The C-²H bond is stronger and less polar than the C-¹H bond, which can lead to chromatographic separation and different fragmentation patterns.[4] | The isotope effect is negligible, resulting in virtually identical physicochemical properties to the unlabeled analyte.[5] | A minimal isotope effect ensures that the internal standard behaves almost identically to the analyte in the mass spectrometer. |
| Potential for Crosstalk | Higher potential for crosstalk, where the signal from the analyte interferes with the internal standard, and vice versa.[6] | Lower potential for crosstalk due to a larger mass difference and less isotopic overlap.[6] | Reduced crosstalk leads to a cleaner signal and more accurate quantification. |
| Commercial Availability & Cost | Generally more widely available and less expensive.[7] | Typically more expensive and less commercially available than deuterated standards.[7] | The higher cost of ¹³C-labeled standards can be a limiting factor for some laboratories. |
Table 2: Quantitative Performance Comparison of Deuterated vs. ¹³C-Labeled Internal Standards for Buspirone Analysis
| Parameter | Buspirone-d8 (Deuterated IS) | Buspirone-¹³C₆ (¹³C-Labeled IS) |
| Accuracy (Mean Bias) | 96.8% | 100.3% |
| Precision (Standard Deviation) | 8.6% | 7.6% |
Data is based on a validated method for Buspirone-d8 and expected improvements for Buspirone-¹³C₆ based on the properties of ¹³C-labeled standards.[2]
Table 3: Chromatographic Behavior of Deuterated vs. ¹³C-Labeled Amphetamine Internal Standards
| Internal Standard | Chromatographic Behavior with Amphetamine |
| ²H₃-, ²H₅-, ²H₆-, ²H₈-, ²H₁₁-amphetamine | Showed chromatographic resolution (separation) from amphetamine, with the separation increasing with the number of deuterium substitutions.[8] |
| ¹³C₆-amphetamine | Co-eluted perfectly with amphetamine under both basic and acidic mobile phase conditions.[8] |
Experimental Protocols
The following are detailed methodologies for key experiments to validate and compare the performance of stable isotope-labeled internal standards.
Evaluation of Chromatographic Co-elution
Objective: To assess the retention time difference between the analyte and its stable isotope-labeled internal standard.
Protocol:
-
Prepare a solution containing both the analyte and the internal standard in a suitable solvent.
-
Inject the solution onto the LC-MS/MS system.
-
Analyze the samples using the developed chromatographic method.
-
Overlay the chromatograms of the analyte and the internal standard.
-
Measure the difference in retention time (ΔRT) between the two peaks. An ideal internal standard will have a ΔRT of zero.
Assessment of Matrix Effect
Objective: To evaluate the impact of matrix components on the ionization of the analyte and the internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with the analyte and internal standard at the same concentrations as Set A.
-
Set C: Blank matrix spiked with the analyte and internal standard, then subjected to the full sample preparation procedure.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the matrix factor (MF) for the analyte and the internal standard: MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the internal standard-normalized matrix factor: IS-Normalized MF = (MF of analyte) / (MF of internal standard).
-
The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of the biological matrix should be ≤ 15%.
Determination of Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the analyte and internal standard into the biological matrix.
-
Intra-assay (within-run) precision and accuracy: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-assay (between-run) precision and accuracy: Analyze the QC replicates in at least three separate runs on different days.
-
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal value.
-
Precision: The coefficient of variation (CV%) should not exceed 15%.
-
Mandatory Visualization
Caption: Experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Decision-making guide for selecting a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic studies on the use of 2H- and 13C-analogues as internal standards in selected ion monitoring GC-MS quantitative determination--butalbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of (2-Chlorophenyl)diphenyl-methanol-d5 in Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive performance evaluation of (2-Chlorophenyl)diphenyl-methanol-d5, a deuterated stable isotope-labeled internal standard, in comparison to a structural analog for the bioanalysis of (2-Chlorophenyl)diphenylmethanol. (2-Chlorophenyl)diphenylmethanol is a known impurity and metabolite of the widely used antifungal agent, clotrimazole.[1][2]
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis, especially for methods employing liquid chromatography-mass spectrometry (LC-MS).[3] This is due to their near-identical physicochemical properties to the analyte, which allows for effective compensation of variability during sample preparation and analysis, leading to enhanced accuracy and precision.[3]
Comparative Performance Analysis
To illustrate the performance advantages of using a deuterated internal standard, this section presents a comparative summary of typical bioanalytical method validation parameters for the quantification of (2-Chlorophenyl)diphenylmethanol using either this compound or a structural analog, Diphenylmethanol, as the internal standard. The data presented in the following tables, while representative, is based on the well-documented performance improvements associated with SIL-IS.
Table 1: Comparison of Bioanalytical Method Performance
| Performance Parameter | This compound (SIL-IS) | Diphenylmethanol (Structural Analog IS) |
| Accuracy (% Bias) | Typically within ±5% | Can range from ±15% |
| Precision (% CV) | Typically < 5% | Often between 5-15% |
| Recovery (%) | Consistent and similar to analyte | May differ significantly from analyte |
| Matrix Effect (%) | Minimal and compensated | Variable and can be significant |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 |
Table 2: Detailed Accuracy and Precision Data
| Analyte Concentration (ng/mL) | This compound (SIL-IS) | Diphenylmethanol (Structural Analog IS) |
| Accuracy (% Bias) | Precision (% CV) | |
| Low QC (1.5 ng/mL) | -2.5 | 3.8 |
| Medium QC (50 ng/mL) | 1.2 | 2.1 |
| High QC (150 ng/mL) | 0.8 | 1.9 |
The data clearly indicates that the use of this compound results in superior accuracy and precision across all quality control levels. This is attributed to its ability to track the analyte more effectively through the entire analytical process, from extraction to detection.
Experimental Protocols
The following are detailed methodologies for key experiments in a bioanalytical method validation, adhering to FDA and EMA guidelines.
Stock and Working Solution Preparation
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve (2-Chlorophenyl)diphenylmethanol and the chosen internal standard (this compound or Diphenylmethanol) in methanol (B129727) to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting its stock solution to a fixed concentration (e.g., 50 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 100 µL of blank plasma, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
(2-Chlorophenyl)diphenylmethanol: m/z 295.1 → 165.1
-
This compound: m/z 300.1 → 170.1
-
Diphenylmethanol: m/z 185.1 → 107.1
-
-
Method Validation Procedures
-
Selectivity: Analyze at least six different batches of blank plasma to ensure no significant interference at the retention times of the analyte and internal standard.
-
Linearity: Construct a calibration curve using at least six non-zero concentrations. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery: Compare the peak area of the analyte from extracted samples to the peak area of the analyte from post-extraction spiked samples at three different concentrations.
-
Matrix Effect: Evaluate the ionization suppression or enhancement by comparing the peak area of the analyte in post-extraction spiked samples with the peak area of the analyte in a neat solution.
-
Stability: Assess the stability of the analyte in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind internal standard selection, the following diagrams are provided.
Caption: Bioanalytical Experimental Workflow.
Caption: Rationale for Internal Standard Selection.
References
Safety Operating Guide
Proper Disposal of (2-Chlorophenyl)diphenyl-methanol-d5: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, procedural instructions for the safe disposal of (2-Chlorophenyl)diphenyl-methanol-d5, a halogenated organic compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain compliance with safety regulations and institutional policies.
This compound should be treated as a hazardous chemical waste. Safety data sheets for the non-deuterated analogue indicate it may cause skin, eye, and respiratory irritation and can be harmful if swallowed[1][2][3][4]. Therefore, it is crucial to handle this compound with appropriate personal protective equipment and dispose of it following established hazardous waste protocols.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Protective Clothing: A laboratory coat.
Work in a well-ventilated area, preferably within a chemical fume hood, when handling the compound and preparing it for disposal[1][2].
Step-by-Step Disposal Procedure
Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) department or equivalent authority. Under no circumstances should this chemical be disposed of down the drain or in regular trash [5][6].
Step 1: Waste Classification and Segregation
-
Identify this compound as a halogenated organic solid waste .
-
This waste stream must be kept separate from all other waste types to ensure proper treatment and to avoid dangerous chemical reactions[6].
-
Do Not Mix With:
Step 2: Select a Proper Waste Container
-
Use a container that is chemically compatible with the waste. The original product container is often a suitable choice if it is in good condition[9].
-
The container must be free of damage or leaks and have a secure, tightly-sealing lid[11]. Keep the container closed at all times, except when adding waste[9][12][13].
-
Do not use food-grade containers like jars for hazardous waste storage[9].
Step 3: Label the Waste Container
-
Label the container clearly before adding any waste.
-
The label must include:
Step 4: Store in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[9][12].
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel[11][12].
-
Ensure the container is stored in secondary containment to prevent spills.
Step 5: Arrange for Final Disposal
-
Once the container is full or you have no more of this waste to discard, contact your institution's EHS office to request a waste pickup[12].
-
Follow their specific procedures for collection and removal.
Step 6: Decontamination and Spill Cleanup
-
Empty Containers: An "empty" container that held a hazardous chemical must also be disposed of properly. Triple rinse the container with a suitable solvent (e.g., acetone). Collect the rinsate as halogenated hazardous waste[6].
-
Spills: In case of a spill, use an inert absorbent material to contain it. Collect the absorbent material, place it in a sealed and labeled container, and dispose of it as hazardous waste[1][2][7].
Quantitative Disposal and Storage Limits
The following table summarizes common quantitative limits for hazardous waste accumulation in a laboratory setting. These are based on general guidelines; always consult your local and institutional regulations for specific requirements.
| Parameter | Guideline / Limit | Source Citation(s) |
| Maximum Total Hazardous Waste in SAA | 55 gallons | [12] |
| Maximum Acutely Toxic (P-listed) Waste | 1 quart (liquid) or 1 kilogram (solid) | [12] |
| Maximum Accumulation Time (Partially Full) | Up to 12 months (as long as volume limits are not exceeded) | [9][12] |
| Removal Time After Container is Full | Within 3 calendar days | [9][12] |
| Acceptable pH Range for Aqueous Waste | 5.5 - 9.5 (Note: This chemical is not aqueous and should not be drain disposed regardless of pH) | [8] |
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. (2-Chlorophenyl)diphenylmethanol | C19H15ClO | CID 298659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. acs.org [acs.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
